molecular formula C25H42N7O18P3S B1262569 (R)-2-hydroxybutanoyl-CoA

(R)-2-hydroxybutanoyl-CoA

Cat. No.: B1262569
M. Wt: 853.6 g/mol
InChI Key: AIYBLGFBHQLGMH-XGVFZYDCSA-N
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Description

(R)-2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-2-hydroxybutanoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,17-,18-,19+,23-/m1/s1

InChI Key

AIYBLGFBHQLGMH-XGVFZYDCSA-N

Isomeric SMILES

CC[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

(R)-2-Hydroxybutanoyl-CoA: A Comprehensive Technical Guide on its Discovery, Synthesis, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A thioester that plays a role as an intermediate in key metabolic pathways, including fatty acid β-oxidation and ketone body metabolism.[1] Its stereospecific structure, with a hydroxyl group at the C2 position in the R-configuration, is crucial for its recognition and processing by specific metabolic enzymes. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its metabolic context, proposed chemical and enzymatic synthesis methodologies, and analytical considerations. While direct evidence for its role in signaling pathways is currently limited, its position within central metabolism suggests potential indirect regulatory functions. This document aims to serve as a valuable resource for researchers investigating short-chain acyl-CoA metabolism and its implications in health and disease.

Discovery and Metabolic Context

While the precise historical first identification of this compound is not prominently documented in readily available literature, its existence as a metabolic intermediate has been inferred from the broader understanding of fatty acid α- and β-oxidation pathways. The discovery of 2-hydroxyacyl-CoA lyase (HACL), an enzyme responsible for the cleavage and formation of 2-hydroxyacyl-CoAs, provided a clear enzymatic basis for the presence of such molecules in mammalian cells.[2]

This compound is recognized as an intermediate in the metabolism of short, straight-chain fatty acids. Its formation and degradation are intrinsically linked to the activity of various enzymes within the mitochondria and peroxisomes.

Role in Fatty Acid β-Oxidation

The canonical β-oxidation pathway involves a recurring sequence of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[3] this compound can be considered an intermediate in variations of this pathway, particularly in the metabolism of odd-chain or modified fatty acids.

Involvement in Ketone Body Metabolism

Ketone bodies are produced in the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake and serve as an alternative energy source for extrahepatic tissues.[4] The metabolism of ketone bodies involves the interconversion of various acyl-CoA molecules, and this compound is considered a potential, though not primary, intermediate in these pathways.

Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic methods. While specific protocols for this exact molecule are scarce, methodologies for analogous short-chain acyl-CoAs can be adapted.

Chemical Synthesis

Chemical synthesis offers the advantage of producing larger quantities of the desired compound. Two common methods for the synthesis of acyl-CoA thioesters are the mixed anhydride (B1165640) method and the use of carbonyldiimidazole (CDI) as an activating agent.[5][6]

Table 1: Overview of Chemical Synthesis Methods for Acyl-CoAs

MethodActivating AgentStarting MaterialGeneral Yield RangeReference
Mixed AnhydrideEthylchloroformate(R)-2-hydroxybutanoic acid40-60%[5]
Carbonyldiimidazole (CDI)Carbonyldiimidazole(R)-2-hydroxybutanoic acid50-90%[5]
  • Dissolve (R)-2-hydroxybutanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0°C and add triethylamine.

  • Slowly add ethylchloroformate to the reaction mixture and stir for 1-2 hours at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) at 0°C.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the temperature at 0°C.

  • Allow the reaction to proceed for several hours at room temperature.

  • Purify the resulting this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis

Enzymatic synthesis provides high stereospecificity, a significant advantage for producing the (R)-enantiomer of 2-hydroxybutanoyl-CoA. The key enzyme for this transformation is 2-hydroxyacyl-CoA lyase (HACL), which can catalyze the reversible condensation of an aldehyde with formyl-CoA.[7]

Table 2: Key Enzyme for the Biosynthesis of this compound

EnzymeEC NumberReactionSubstrates
2-Hydroxyacyl-CoA lyase/synthase (HACL/S)4.1.2.nAcyloin condensationPropanal + Formyl-CoA
  • Clone and express a suitable 2-hydroxyacyl-CoA lyase (HACL) enzyme, for example, from Rhodospirillales bacterium.

  • Purify the recombinant HACL protein using standard chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), Coenzyme A, propanal, and formyl-CoA.

  • Initiate the reaction by adding the purified HACL enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Monitor the formation of this compound using LC-MS/MS.

  • Purify the product using RP-HPLC.

Signaling Pathways and Logical Relationships

While direct involvement of this compound in cell signaling has not been definitively established, its position as a metabolic intermediate suggests potential indirect regulatory roles. Alterations in its concentration could reflect metabolic shifts that, in turn, influence signaling pathways. For instance, the accumulation of short-chain acyl-CoAs can impact protein acylation, a post-translational modification that modulates protein function and signaling.

Below are diagrams illustrating the metabolic context and a proposed enzymatic synthesis workflow for this compound.

metabolic_pathway Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation Propanal Propanal This compound This compound Propanal->this compound HACL Formyl-CoA Formyl-CoA Formyl-CoA->this compound HACL (R)-2-Hydroxybutanoic Acid (R)-2-Hydroxybutanoic Acid (R)-2-Hydroxybutanoic Acid->this compound Chemical Synthesis Coenzyme A Coenzyme A Coenzyme A->this compound Chemical/Enzymatic Synthesis Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-Oxidation->this compound Intermediate Ketone Body Metabolism Ketone Body Metabolism Acetyl-CoA->Ketone Body Metabolism

Caption: Metabolic context of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis and Purification Propanal Propanal Incubation Incubation Propanal->Incubation Formyl-CoA Formyl-CoA Formyl-CoA->Incubation HACL Enzyme HACL Enzyme HACL Enzyme->Incubation Reaction Buffer (TPP, MgCl2) Reaction Buffer (TPP, MgCl2) Reaction Buffer (TPP, MgCl2)->Incubation LC-MS/MS Analysis LC-MS/MS Analysis Incubation->LC-MS/MS Analysis RP-HPLC Purification RP-HPLC Purification LC-MS/MS Analysis->RP-HPLC Purification Characterization Characterization RP-HPLC Purification->Characterization This compound This compound Characterization->this compound

Caption: Experimental workflow for enzymatic synthesis.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not extensively available. However, based on studies of similar acyl-CoAs, expected yields and relevant kinetic parameters for the involved enzymes can be estimated.

Table 3: Estimated Yields for this compound Synthesis

Synthesis MethodEstimated Yield (%)Notes
Chemical (Mixed Anhydride)40 - 60Yields can vary based on reaction conditions and purification efficiency.
Chemical (CDI)50 - 90Generally provides higher yields than the mixed anhydride method for many acyl-CoAs.
Enzymatic (HACL)VariableHighly dependent on enzyme activity, substrate concentrations, and reaction optimization.

Table 4: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL) with Related Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
2-Hydroxyisobutyryl-CoA~120~1.3~1.1 x 104[7]
Formaldehyde (for condensation)VariableVariableUp to 7-fold improvement with engineered variants[8]

Note: Kinetic parameters are highly dependent on the specific HACL enzyme variant and experimental conditions.

Conclusion and Future Directions

This compound is a metabolically significant intermediate whose precise roles and regulation are still being elucidated. While robust methods for its chemical and enzymatic synthesis can be adapted from protocols for similar molecules, there is a clear need for the development and publication of specific, optimized procedures that include detailed quantitative analysis. Future research should focus on:

  • Definitive Discovery: Uncovering the primary literature that first identified this compound to provide a complete historical context.

  • Optimized Synthesis: Developing and reporting detailed, high-yield synthesis protocols for this compound.

  • Kinetic Characterization: Determining the kinetic parameters of enzymes that specifically interact with this compound.

  • Signaling Roles: Investigating the potential direct or indirect roles of this compound in cellular signaling pathways, including its impact on protein acylation and other regulatory mechanisms.

A deeper understanding of this compound will provide valuable insights into the intricate network of fatty acid and ketone body metabolism and may reveal novel therapeutic targets for metabolic disorders.

References

The Metabolic Enigma of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-coenzyme A derivative whose metabolic significance is increasingly recognized, particularly in the context of cellular stress and metabolic dysregulation. While its de-esterified counterpart, 2-hydroxybutyrate, has been established as a biomarker for insulin (B600854) resistance and oxidative stress, the precise metabolic functions of this compound remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolism, intended for researchers, scientists, and professionals in drug development. It details its biochemical context, potential enzymatic interactions, and its association with metabolic diseases. Furthermore, this guide offers detailed experimental protocols for the synthesis and analysis of this compound and outlines key signaling pathways in which it may be involved.

Introduction

This compound is the coenzyme A thioester of (R)-2-hydroxybutanoic acid (also known as 2-hydroxybutyrate). While the metabolic pathways of many short-chain acyl-CoAs are well-characterized, the specific roles of 2-hydroxyacyl-CoAs are less understood. The presence of the hydroxyl group on the alpha-carbon (C2) distinguishes it from the more common beta-oxidation intermediate, 3-hydroxybutyryl-CoA. Emerging evidence suggests that the formation of 2-hydroxybutyrate, and by extension its CoA derivative, is linked to cellular redox imbalances and the catabolism of specific amino acids.[1][2] This guide aims to synthesize the current knowledge and provide a practical framework for the further study of this intriguing metabolite.

Biochemical Context and Metabolic Pathways

The metabolism of this compound is intrinsically linked to the availability of its precursor, 2-oxobutyrate (α-ketobutyrate). 2-oxobutyrate is a key metabolic intermediate derived from the catabolism of the amino acids L-threonine and L-methionine, as well as from the transsulfuration pathway during glutathione (B108866) synthesis.[1]

Formation of this compound

The direct enzymatic synthesis of this compound from 2-oxobutanoyl-CoA has not been definitively characterized. However, the formation of its de-esterified form, 2-hydroxybutyrate, is known to be catalyzed by lactate (B86563) dehydrogenase (LDH) and potentially a more specific 2-hydroxybutyrate dehydrogenase. This reaction is favored under conditions of high NADH/NAD+ ratio, a hallmark of metabolic stress.[2] It is plausible that 2-hydroxybutyrate can then be activated to its CoA ester by an acyl-CoA synthetase, although the specific enzyme responsible has not been identified.

Potential Catabolic Fate of this compound

The degradation of this compound is also an area of ongoing research. One potential pathway involves the action of a 2-hydroxyacyl-CoA lyase (HACL). HACL1, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme found in peroxisomes, is known to cleave 2-hydroxyacyl-CoAs into formyl-CoA and an (n-1) aldehyde.[3][4] In the case of this compound, this would yield formyl-CoA and propionaldehyde.

Another possibility is the oxidation of the hydroxyl group to a ketone by a dehydrogenase, which would form 2-oxobutanoyl-CoA. However, a specific dehydrogenase for this compound has not yet been identified.

Association with Metabolic Stress and Disease

Elevated levels of 2-hydroxybutyrate are strongly associated with metabolic disorders such as insulin resistance, type 2 diabetes, and ketoacidosis.[2] This is thought to be a consequence of increased oxidative stress and altered lipid metabolism.[2] Under these conditions, the demand for the antioxidant glutathione increases, leading to a higher flux through the transsulfuration pathway and consequently, increased production of 2-oxobutyrate. The concurrent rise in the NADH/NAD+ ratio promotes the reduction of 2-oxobutyrate to 2-hydroxybutyrate.[2] The accumulation of this compound would be a direct reflection of this metabolic state.

Quantitative Data

Quantitative data for this compound are scarce in the literature. The following table summarizes the known information regarding its precursor and related enzymes.

Metabolite/EnzymeParameterValueOrganism/ConditionsReference
2-HydroxybutyratePlasma levelsElevated in insulin resistanceHuman
2-HydroxybutyrateUrinary excretionIncreased with metabolic stressHuman
Lactate Dehydrogenase (LDH)FunctionCatalyzes 2-oxobutyrate reductionMammalian tissues
2-Hydroxyacyl-CoA Lyase 1 (HACL1)Substrate2-hydroxyacyl-CoAsMammalian peroxisomes[4]
2-Hydroxyacyl-CoA Lyase 1 (HACL1)ProductsFormyl-CoA and (n-1) aldehydeMammalian peroxisomes[4]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol is adapted from a method for the synthesis of other short-chain hydroxyacyl-CoAs and is expected to be applicable for this compound.[5][6]

Materials:

  • (R)-2-hydroxybutanoic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate solution (5% w/v)

  • HPLC purification system

Procedure:

  • Dissolve (R)-2-hydroxybutanoic acid in anhydrous THF.

  • Add CDI in a 1.1 molar excess to the (R)-2-hydroxybutanoic acid solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • In a separate flask, dissolve Coenzyme A in a minimal amount of anhydrous DMF.

  • Add the acyl-imidazole solution dropwise to the Coenzyme A solution and stir at room temperature for 4 hours.

  • Quench the reaction by adding an equal volume of 5% sodium bicarbonate solution.

  • Purify the this compound using a reversed-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Lyophilize the collected fractions to obtain the purified product.

Quantification of this compound by LC-MS/MS

This protocol is a general approach for the analysis of short-chain acyl-CoAs and can be optimized for this compound.[7][8][9][10]

Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2.5% sulfosalicylic acid in water).

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Collect the supernatant containing the acyl-CoAs.

  • Use a stable isotope-labeled internal standard (e.g., [13C]-crotonyl-CoA) for accurate quantification.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the short-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Parent ion (Q1): m/z corresponding to [M+H]+ of this compound.

      • Daughter ion (Q3): m/z corresponding to the characteristic fragment of the CoA moiety (e.g., m/z 507).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known and putative metabolic pathways involving this compound.

Metabolic_Pathway_of_R_2_hydroxybutanoyl_CoA Threonine L-Threonine Oxobutyrate 2-Oxobutyrate (α-Ketobutyrate) Threonine->Oxobutyrate Methionine L-Methionine Methionine->Oxobutyrate Glutathione_Synthesis Glutathione Synthesis Glutathione_Synthesis->Oxobutyrate Hydroxybutyrate (R)-2-Hydroxybutyrate Oxobutyrate->Hydroxybutyrate LDH PropionylCoA Propionyl-CoA Oxobutyrate->PropionylCoA HydroxybutanoylCoA This compound Hydroxybutyrate->HydroxybutanoylCoA AcylCoA_Synthetase FormylCoA Formyl-CoA HydroxybutanoylCoA->FormylCoA HACL1 Propionaldehyde Propionaldehyde HydroxybutanoylCoA->Propionaldehyde HACL1 Metabolic_Stress Metabolic Stress (e.g., Insulin Resistance, Oxidative Stress) Metabolic_Stress->Glutathione_Synthesis NADH_NAD High NADH/NAD+ ratio Metabolic_Stress->NADH_NAD LDH Lactate Dehydrogenase NADH_NAD->LDH AcylCoA_Synthetase Acyl-CoA Synthetase (putative) HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) (putative)

Caption: Overview of the formation and potential metabolism of this compound.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Chemo-enzymatic Synthesis of This compound Standard start->synthesis extraction Extraction of Acyl-CoAs from Biological Samples start->extraction analysis LC-MS/MS Analysis synthesis->analysis extraction->analysis quantification Quantification of This compound analysis->quantification interpretation Data Interpretation and Correlation with Metabolic State quantification->interpretation end Conclusion interpretation->end

Caption: A logical workflow for the study of this compound.

Conclusion and Future Directions

This compound is a metabolite positioned at the crossroads of amino acid metabolism, redox balance, and cellular stress responses. While its free acid form, 2-hydroxybutyrate, has gained traction as a clinical biomarker, the specific enzymatic machinery and metabolic fate of the CoA-ester remain largely uncharacterized. Future research should focus on the identification and characterization of the enzymes responsible for the synthesis and degradation of this compound. Elucidating its precise role in both normal physiology and in the pathophysiology of metabolic diseases will be crucial. The development of robust analytical methods and the use of metabolomic and proteomic approaches will be instrumental in unraveling the complexities of this metabolic enigma and may reveal new therapeutic targets for metabolic disorders.

References

The Metabolic Crossroads of (R)-2-Hydroxybutanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-CoA thioester that emerges as a key intermediate at the intersection of amino acid catabolism and fatty acid metabolism. Arising from the degradation of L-threonine and L-methionine, this metabolite is channeled into the β-oxidation pathway, representing a crucial link between protein and lipid metabolic networks. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing its enzymatic synthesis and degradation, and its integration with broader metabolic processes. This document synthesizes current knowledge, presents relevant quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and workflows to support further research and therapeutic development.

Introduction

This compound is a stereospecific metabolite that plays a role in central carbon metabolism, particularly in the context of fatty acid β-oxidation and ketone body metabolism[1]. Its metabolic significance stems from its origin in the catabolic pathways of essential amino acids, L-threonine and L-methionine, which converge on the formation of 2-oxobutanoate[2][3][4][5]. The subsequent reduction of 2-oxobutanoate (B1229078) leads to the formation of (R)-2-hydroxybutyrate, which is then activated to its coenzyme A thioester, this compound. The metabolic fate of this compound is primarily its dehydration to crotonyl-CoA, an intermediate of the fatty acid β-oxidation pathway[6][7][8]. Understanding the enzymes, regulation, and kinetics of this pathway is critical for elucidating the metabolic crosstalk between amino acid and fatty acid metabolism and may offer insights into metabolic disorders.

The this compound Metabolic Pathway

The metabolic pathway of this compound can be divided into its synthesis from amino acid catabolism and its subsequent degradation into the β-oxidation pathway.

Synthesis of this compound

The synthesis of this compound originates from the catabolism of L-threonine and L-methionine, which both lead to the production of 2-oxobutanoate (α-ketobutyrate)[2][3][4][5].

  • Formation of 2-Oxobutanoate:

    • From L-Threonine: L-threonine is deaminated by L-threonine ammonia-lyase (also known as threonine dehydratase) to yield 2-oxobutanoate and ammonia[3][9]. In mammals, this is considered a primary route for threonine catabolism[10][11].

    • From L-Methionine: The catabolism of L-methionine involves several steps that ultimately lead to the formation of propionyl-CoA, which can be further metabolized to succinyl-CoA. However, an alternative pathway generates 2-oxobutanoate from methionine[2][12].

  • Reduction to (R)-2-Hydroxybutyrate: 2-oxobutanoate is then stereospecifically reduced to (R)-2-hydroxybutyrate. This reaction is catalyzed by a member of the D-2-hydroxyacid dehydrogenase family of enzymes, which exhibit broad substrate specificity[5][13][14]. While a specific (R)-2-hydroxybutyrate dehydrogenase has not been extensively characterized in this context, enzymes such as D-lactate dehydrogenase have been shown to reduce a variety of 2-keto acids[15]. The reaction requires a reducing equivalent, typically NADH or NADPH.

  • Activation to this compound: The final step in its synthesis is the activation of (R)-2-hydroxybutyrate to its coenzyme A thioester. This reaction is catalyzed by an acyl-CoA synthetase.

Degradation of this compound

The primary degradation route for this compound is its dehydration to crotonyl-CoA, which directly enters the fatty acid β-oxidation pathway.

  • Dehydration to Crotonyl-CoA: this compound is dehydrated by a 2-hydroxyacyl-CoA dehydratase in a syn-elimination reaction to form crotonyl-CoA[6][7][8]. This class of enzymes, particularly found in anaerobic bacteria that ferment amino acids, are known to act on (R)-2-hydroxyacyl-CoA substrates[4][11][16][17]. These dehydratases are often complex iron-sulfur proteins that may require an activator component for their function[18]. The stereochemistry of this dehydration is crucial for producing the correct enoyl-CoA intermediate for subsequent steps in β-oxidation.

The resulting crotonyl-CoA is then further metabolized in the canonical β-oxidation spiral to yield acetyl-CoA.

Signaling and Regulatory Aspects

The this compound pathway is intrinsically linked to and regulated by the broader metabolic networks of amino acid and fatty acid metabolism.

  • Amino Acid Metabolism Regulation: The synthesis of the precursor 2-oxobutanoate is regulated by the enzymes involved in threonine and methionine catabolism. The expression and activity of these enzymes are in turn influenced by the availability of these amino acids and the overall cellular energy state[12][18][19]. Transcriptional regulators responsive to amino acid levels play a key role in controlling the flux into this pathway[20][21].

  • Fatty Acid Oxidation and Ketogenesis Regulation: As the pathway feeds into β-oxidation, it is subject to the regulatory mechanisms governing this process. These include substrate availability (fatty acids and, in this case, amino acids), allosteric regulation of β-oxidation enzymes, and hormonal control that influences overall fatty acid metabolism[22].

  • Signaling Pathways: Cellular signaling pathways such as those involving mTOR and other nutrient-sensing kinases can influence both amino acid and fatty acid metabolism, and therefore are likely to indirectly regulate the flux through the this compound pathway in response to nutrient availability and cellular energy status[23][24].

Quantitative Data

Quantitative data for the enzymes and intermediates of the this compound pathway are not extensively documented for this specific substrate. However, data from related enzymes and metabolites provide valuable context.

Table 1: Kinetic Parameters of Related Dehydrogenases

EnzymeSubstrateKmkcatOrganismReference
D-Lactate Dehydrogenase2-Oxobutanoate--Staphylococcus epidermidis[15]
D-2-Hydroxyacid Dehydrogenase2-Ketoisoleucine--Haloferax mediterranei[14]
Secondary-alcohol dehydrogenase2-Butanone1.98 x 10-4 M-Pseudomonas sp.[25]
(R)-3-Hydroxybutyrate DehydrogenaseAcetoacetate--Ralstonia pickettii T1[24]

Table 2: Kinetic Parameters of Related Dehydratases

EnzymeSubstrateKmSpecific ActivityOrganismReference
2-Hydroxyglutaryl-CoA Dehydratase(R)-2-Hydroxyadipoyl-CoA--Clostridium symbiosum[16][26]
2-Hydroxyisocaproyl-CoA Dehydratase(R)-2-Hydroxyisocaproyl-CoA--Clostridium difficile
Lactyl-CoA Dehydratase(R)-2-Hydroxybutyryl-CoA--Clostridium propionicum

Note: Specific kinetic values for the enzymes directly acting on this compound are largely unavailable in the current literature. The data presented are for homologous enzymes acting on similar substrates.

Experimental Protocols

The study of the this compound metabolic pathway requires specialized techniques for the detection and quantification of acyl-CoA thioesters and for assaying the activity of the involved enzymes.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of short-chain acyl-CoAs[27][28][29][30].

Protocol Outline:

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol (B129727) or other quenching solutions.

    • Extract acyl-CoAs using a suitable solvent system, such as acetonitrile (B52724)/water or methanol/water, often with the inclusion of an acid to improve stability.

    • Incorporate an internal standard, ideally a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound) or a structurally similar acyl-CoA that is not present in the sample, to correct for extraction losses and matrix effects[30].

    • Purify and concentrate the acyl-CoA fraction using solid-phase extraction (SPE) if necessary[30].

  • LC Separation:

    • Employ a reversed-phase C18 column for separation.

    • Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound.

    • Select characteristic product ions for detection. A common fragmentation of CoA esters involves the loss of the phosphopantetheine moiety.

Enzyme Activity Assays

5.2.1. (R)-2-Hydroxybutyrate Dehydrogenase Activity Assay

This assay measures the oxidation of (R)-2-hydroxybutyrate to 2-oxobutanoate, which is the reverse of the physiological reaction. The activity can be monitored by the reduction of NAD+ to NADH, which absorbs light at 340 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl or potassium phosphate, pH 7.0-8.0) containing NAD+ and the enzyme source (cell lysate or purified protein).

  • Initiation: Start the reaction by adding (R)-2-hydroxybutyrate.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

5.2.2. 2-Hydroxyacyl-CoA Dehydratase Activity Assay

The activity of 2-hydroxyacyl-CoA dehydratase can be measured by monitoring the formation of the enoyl-CoA product, which has a characteristic absorbance at around 263 nm.

Protocol Outline:

  • Anaerobic Conditions: As many 2-hydroxyacyl-CoA dehydratases are oxygen-sensitive, the assay should be performed under strict anaerobic conditions[6].

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic chamber or using sealed cuvettes, containing a suitable buffer, the enzyme, and any necessary activators (e.g., ATP, Mg2+, and a reducing agent)[6][18].

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Monitor the increase in absorbance at ~263 nm, corresponding to the formation of the double bond in crotonyl-CoA.

  • Calculation: Calculate the enzyme activity based on the rate of product formation, using the differential molar extinction coefficient between the substrate and the product.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation L-Threonine L-Threonine 2-Oxobutanoate 2-Oxobutanoate L-Threonine->2-Oxobutanoate Threonine Dehydratase L-Methionine L-Methionine L-Methionine->2-Oxobutanoate Catabolism R-2-Hydroxybutyrate R-2-Hydroxybutyrate 2-Oxobutanoate->R-2-Hydroxybutyrate D-2-Hydroxyacid Dehydrogenase (NADH -> NAD+) R-2-Hydroxybutanoyl-CoA R-2-Hydroxybutanoyl-CoA R-2-Hydroxybutyrate->R-2-Hydroxybutanoyl-CoA Acyl-CoA Synthetase (ATP+CoA -> AMP+PPi) Crotonyl-CoA Crotonyl-CoA R-2-Hydroxybutanoyl-CoA->Crotonyl-CoA 2-Hydroxyacyl-CoA Dehydratase (-H2O) beta-Oxidation beta-Oxidation Crotonyl-CoA->beta-Oxidation experimental_workflow Cell/Tissue Sample Cell/Tissue Sample Metabolic Quenching Metabolic Quenching Cell/Tissue Sample->Metabolic Quenching 1. Acyl-CoA Extraction Acyl-CoA Extraction Metabolic Quenching->Acyl-CoA Extraction 2. Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acyl-CoA Extraction->Solid-Phase Extraction (SPE) 3. LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis 4. Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis 5. Quantification Quantification Data Analysis->Quantification 6. regulatory_network Nutrient Availability Nutrient Availability Signaling Pathways (e.g., mTOR) Signaling Pathways (e.g., mTOR) Nutrient Availability->Signaling Pathways (e.g., mTOR) Hormonal Signals Hormonal Signals Hormonal Signals->Signaling Pathways (e.g., mTOR) Cellular Energy Status Cellular Energy Status Cellular Energy Status->Signaling Pathways (e.g., mTOR) Transcriptional Regulation Transcriptional Regulation Signaling Pathways (e.g., mTOR)->Transcriptional Regulation Amino Acid Catabolism Amino Acid Catabolism Transcriptional Regulation->Amino Acid Catabolism Fatty Acid Metabolism Fatty Acid Metabolism Transcriptional Regulation->Fatty Acid Metabolism R-2-Hydroxybutanoyl-CoA Pathway R-2-Hydroxybutanoyl-CoA Pathway Amino Acid Catabolism->R-2-Hydroxybutanoyl-CoA Pathway R-2-Hydroxybutanoyl-CoA Pathway->Fatty Acid Metabolism

References

Stereospecificity of (R)-2-Hydroxybutanoyl-CoA in Enzymatic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A thioester that plays a role in various metabolic pathways, including the fermentation of amino acids in anaerobic bacteria.[1] The stereochemistry at the C2 position is a critical determinant for its interaction with enzymes, dictating the metabolic fate of this molecule. This technical guide provides a comprehensive overview of the stereospecificity of enzymes acting on this compound, with a focus on dehydratase and dehydrogenase enzymes. It includes a summary of available data, detailed experimental protocols, and visualizations of relevant pathways and concepts.

Core Concepts in Enzyme Stereospecificity

Enzyme stereospecificity refers to the ability of an enzyme to distinguish between stereoisomers of a substrate. This selectivity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment. For a substrate like this compound, enzymes will typically show a strong preference for the (R)-enantiomer over the (S)-enantiomer, or vice versa. This specificity is fundamental to the regulation and fidelity of metabolic pathways.

Enzymatic Reactions Involving this compound

The primary enzymatic transformations involving this compound are dehydration and oxidation, catalyzed by dehydratases and dehydrogenases, respectively.

Dehydration of this compound

Enzyme: Lactyl-CoA dehydratase (EC 4.2.1.54) from Clostridium propionicum.

Lactyl-CoA dehydratase is a key enzyme in the fermentation pathways of some anaerobic bacteria. While its name suggests a preference for lactyl-CoA, studies have shown that it exhibits significant activity with other short-chain (R)-2-hydroxyacyl-CoA substrates.

Stereospecificity and Reaction:

The lactyl-CoA dehydratase from Clostridium propionicum has been shown to catalyze the syn-elimination of water from this compound to produce crotonyl-CoA.[1] Notably, this compound is a superior substrate for this enzyme compared to its namesake substrate, (R)-lactyl-CoA.[1]

The stereospecific abstraction of the 3Si proton during the dehydration reaction has been confirmed through isotopic labeling studies.[1] This high degree of stereospecificity ensures the formation of the correct enoyl-CoA product for subsequent metabolic steps.

dot

Dehydratase_Assay_Workflow cluster_substrate_generation In situ Substrate Generation cluster_dehydration Dehydration Reaction cluster_detection Detection R_2_HB (R)-2-Hydroxybutyrate Propionate_CoA_transferase Propionate CoA-transferase R_2_HB->Propionate_CoA_transferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Propionate_CoA_transferase R_2_HBCoA This compound Propionate_CoA_transferase->R_2_HBCoA Lactyl_CoA_dehydratase Lactyl-CoA dehydratase R_2_HBCoA->Lactyl_CoA_dehydratase R_2_HBCoA->Lactyl_CoA_dehydratase Crotonyl_CoA Crotonyl-CoA Lactyl_CoA_dehydratase->Crotonyl_CoA Spectrophotometer Spectrophotometer (A263nm) Crotonyl_CoA->Spectrophotometer

References

The Enigmatic Role of (R)-2-Hydroxybutanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-CoA molecule whose direct role in the canonical fatty acid β-oxidation pathway is not well-established in mammalian systems. While β-oxidation is the primary route for the degradation of most fatty acids, the presence of a hydroxyl group at the α-carbon, as seen in this compound, typically precludes entry into this pathway. Instead, the metabolism of 2-hydroxyacyl-CoAs is primarily associated with the peroxisomal α-oxidation pathway. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 2-hydroxyacyl-CoAs, with a particular focus on the key enzyme 2-hydroxyacyl-CoA lyase (HACL1). In the absence of direct evidence for a significant role of this compound in β-oxidation, this document will detail the established α-oxidation pathway, discuss the enzymatic mechanisms involved, and present relevant experimental methodologies. This guide also explores potential, albeit speculative, metabolic routes for short-chain 2-hydroxyacyl-CoAs and highlights the existing knowledge gaps to guide future research.

Introduction: The Context of Fatty Acid Oxidation

Fatty acid oxidation is a fundamental metabolic process for energy production in most organisms. The primary pathway for this process is β-oxidation, a mitochondrial and peroxisomal process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. However, certain fatty acids, such as branched-chain fatty acids and those with hydroxyl groups at specific positions, require alternative oxidative pathways.

This compound, a four-carbon acyl-CoA with a hydroxyl group on the second carbon, is not a standard intermediate of β-oxidation. The presence of the α-hydroxyl group sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes in the β-oxidation spiral. This necessitates the involvement of alternative metabolic routes.

The Peroxisomal α-Oxidation Pathway: The Primary Fate of 2-Hydroxyacyl-CoAs

The principal pathway for the degradation of 2-hydroxy fatty acids in mammals is peroxisomal α-oxidation.[1][2] This pathway is crucial for the metabolism of phytanic acid, a branched-chain fatty acid that cannot be processed by β-oxidation due to a methyl group at the β-carbon.[1][2] α-oxidation is also responsible for the shortening of long-chain 2-hydroxy fatty acids.[3][4]

The key steps of the peroxisomal α-oxidation pathway are as follows:

  • Activation: The fatty acid is first activated to its corresponding acyl-CoA ester.[1]

  • Hydroxylation: For substrates like phytanic acid, an initial hydroxylation step at the α-carbon is required, catalyzed by phytanoyl-CoA dioxygenase, to form a 2-hydroxyacyl-CoA intermediate.[2] In the case of pre-existing 2-hydroxy fatty acids, this step is bypassed.

  • Cleavage: The C1-C2 bond of the 2-hydroxyacyl-CoA is cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1) .[3][4] This reaction is dependent on thiamine (B1217682) pyrophosphate (TPP) and yields an (n-1) aldehyde and formyl-CoA.[3][4]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.[1] This shortened fatty acid can then, in many cases, enter the β-oxidation pathway.[1]

  • Formyl-CoA Metabolism: The formyl-CoA produced is rapidly converted to formate (B1220265) and subsequently to carbon dioxide.[3][4]

Alpha_Oxidation_Pathway cluster_activation cluster_hydroxylation cluster_cleavage cluster_oxidation Fatty_Acid Phytanic Acid / 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Phytanoyl_CoA Phytanoyl-CoA / 2-Hydroxyacyl-CoA Fatty_Acid->Phytanoyl_CoA ATP, CoA PHYH Phytanoyl-CoA Dioxygenase (for phytanic acid) Hydroxyacyl_CoA 2-Hydroxyphytanoyl-CoA / 2-Hydroxyacyl-CoA Phytanoyl_CoA->Hydroxyacyl_CoA O2, Fe2+ HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP-dependent) Aldehyde (n-1) Aldehyde Hydroxyacyl_CoA->Aldehyde Formyl_CoA Formyl-CoA Hydroxyacyl_CoA->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Shortened_FA Shortened Fatty Acid (Pristanic Acid) Aldehyde->Shortened_FA NAD+ Formate Formate Formyl_CoA->Formate Beta_Oxidation β-Oxidation Shortened_FA->Beta_Oxidation CO2 CO2 Formate->CO2

Figure 1: Peroxisomal α-oxidation pathway.

The Key Enzyme: 2-Hydroxyacyl-CoA Lyase (HACL1)

HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in α-oxidation.[3][4] It catalyzes the cleavage of the Cα-Cβ bond of a 2-hydroxyacyl-CoA substrate.

Mechanism of HACL1

The catalytic mechanism of HACL1 involves the TPP cofactor. The reaction proceeds through the formation of a covalent intermediate between the substrate and TPP, followed by the cleavage of the carbon-carbon bond.

HACL1_Mechanism cluster_0 HACL1 Active Site TPP Thiamine Pyrophosphate (TPP) Intermediate1 Covalent Intermediate (Substrate-TPP adduct) TPP->Intermediate1 Substrate (R)-2-Hydroxyacyl-CoA Substrate->TPP Nucleophilic attack Products (n-1) Aldehyde + Formyl-CoA Intermediate1->Products C-C bond cleavage E_minus e- H_ion H+

Figure 2: Simplified mechanism of HACL1.
Substrate Specificity of HACL Enzymes

Mammalian HACL1 is known to act on long-chain and branched-chain 2-hydroxyacyl-CoAs.[3][5] However, some actinobacterial 2-hydroxyacyl-CoA lyases have been shown to have a preference for short-chain substrates (≤C5).[6] This raises the possibility that a mammalian HACL enzyme, perhaps a yet-unidentified isoform or HACL1 itself under specific conditions, could act on short-chain substrates like this compound. To date, there is no direct evidence or quantitative kinetic data to support this for mammalian HACL1.

Potential Metabolic Fates of this compound

Given the lack of direct evidence for its role in β-oxidation, several hypothetical pathways for the metabolism of this compound can be considered:

  • α-Oxidation: As discussed, it is plausible that an HACL enzyme could cleave this compound into propanal and formyl-CoA. Further investigation into the substrate specificity of mammalian HACL enzymes with short-chain 2-hydroxyacyl-CoAs is required to validate this hypothesis.

  • Dehydration: In anaerobic bacteria, (R)-2-hydroxyacyl-CoA dehydratases catalyze the removal of water to form an enoyl-CoA intermediate.[7] While this specific enzymatic activity has not been characterized in the context of fatty acid oxidation in mammals, it represents a possible, though unconfirmed, metabolic route.

  • Excretion: Short-chain hydroxy fatty acids may be excreted in the urine, particularly if they are not efficiently metabolized.

Experimental Protocols

Investigating the metabolic fate of this compound requires specific experimental approaches. Below are outlines of key experimental protocols.

Synthesis of this compound

The synthesis of this compound is a prerequisite for in vitro enzymatic assays. A common method involves the activation of (R)-2-hydroxybutyric acid.

Principle: (R)-2-hydroxybutyric acid is converted to a mixed anhydride, which then reacts with the free thiol group of Coenzyme A to form the thioester.

Generalized Protocol:

  • Dissolve (R)-2-hydroxybutyric acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

  • Add a coupling reagent, such as N,N'-carbonyldiimidazole, and stir at room temperature to form the acyl-imidazole intermediate.

  • In a separate vessel, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

  • Slowly add the acyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

  • Monitor the reaction by HPLC until completion.

  • Purify the resulting this compound using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

The activity of HACL1 can be measured by monitoring the formation of the aldehyde product.

Principle: The cleavage of the 2-hydroxyacyl-CoA substrate by HACL1 produces an aldehyde, which can be quantified spectrophotometrically after derivatization or by gas chromatography-mass spectrometry (GC-MS).

Generalized Protocol (Spectrophotometric):

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), thiamine pyrophosphate (TPP), and MgCl₂.

  • Add a purified preparation of HACL1 or a cell lysate containing the enzyme.

  • Initiate the reaction by adding the substrate, this compound.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Add a derivatizing agent that reacts with the aldehyde product (e.g., 2,4-dinitrophenylhydrazine) to form a colored product.

  • Measure the absorbance at the appropriate wavelength and quantify the amount of aldehyde produced using a standard curve.

HACL1_Assay_Workflow start Prepare Reaction Mixture (Buffer, TPP, MgCl2) add_enzyme Add HACL1 Enzyme start->add_enzyme add_substrate Add this compound (Start Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction derivatize Derivatize Aldehyde Product stop_reaction->derivatize measure Measure Absorbance derivatize->measure end Quantify Product measure->end

References

(R)-2-Hydroxybutanoyl-CoA: An Unconventional Intermediate at the Crossroads of Amino Acid and Ketone Body Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA, while not a canonical intermediate in mammalian ketone body metabolism, represents a fascinating nexus of metabolic pathways, particularly in the realm of anaerobic microbial metabolism. Its synthesis from the essential amino acid L-threonine and subsequent dehydration to crotonyl-CoA, a familiar player in fatty acid and ketone body breakdown, highlights alternative routes for the catabolism of key biomolecules. This technical guide provides an in-depth exploration of the synthesis, degradation, and enzymatic machinery associated with this compound. We present available quantitative data, detail experimental protocols for the characterization of relevant enzymes, and provide visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in metabolic diseases and drug development.

Introduction: Situating this compound in Metabolism

Ketone body metabolism in mammals primarily involves the synthesis and utilization of acetoacetate, β-hydroxybutyrate, and acetone (B3395972) as alternative energy sources during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. The key intermediates in this pathway are CoA-thioesters, with (S)-3-hydroxybutyryl-CoA being a central molecule. In contrast, this compound is not directly involved in this pathway. Instead, its metabolic significance is primarily observed in anaerobic bacteria, where it serves as an intermediate in the fermentation of amino acids, particularly L-threonine.[1]

The degradation of L-threonine can proceed through a pathway that generates 2-oxobutanoate (B1229078).[2] This α-keto acid can then be reduced to (R)-2-hydroxybutyrate, which is subsequently activated to its CoA ester, this compound.[1] The critical step in its further metabolism is a unique dehydration reaction that converts it to crotonyl-CoA, thereby linking amino acid catabolism to the pathways of fatty acid β-oxidation and, indirectly, to ketone body metabolism. Understanding this alternative metabolic route provides valuable insights into microbial metabolism and may offer novel targets for antimicrobial drug development.

Metabolic Pathways Involving this compound

The synthesis and degradation of this compound involves a series of enzymatic reactions that connect L-threonine metabolism to central carbon metabolism.

Synthesis of this compound from L-Threonine

The formation of this compound from L-threonine proceeds through the following key steps:

  • Deamination of L-Threonine: L-threonine is first deaminated to 2-oxobutanoate by the enzyme threonine ammonia-lyase (also known as threonine dehydratase, EC 4.3.1.19).[2] This reaction releases ammonia.

  • Reduction of 2-Oxobutanoate: The resulting 2-oxobutanoate is then reduced to (R)-2-hydroxybutyrate. This step is catalyzed by an (R)-2-hydroxyacid dehydrogenase .

  • Activation to CoA-thioester: Finally, (R)-2-hydroxybutyrate is activated to this compound by a CoA-transferase , which utilizes a CoA donor such as acetyl-CoA.

Synthesis_of_R_2_hydroxybutanoyl_CoA threonine L-Threonine oxobutanoate 2-Oxobutanoate threonine->oxobutanoate Threonine ammonia-lyase (EC 4.3.1.19) hydroxybutyrate (R)-2-Hydroxybutyrate oxobutanoate->hydroxybutyrate (R)-2-Hydroxyacid dehydrogenase hydroxybutanoyl_coa This compound hydroxybutyrate->hydroxybutanoyl_coa CoA-transferase

Figure 1: Synthesis pathway of this compound from L-threonine.
Degradation of this compound

The primary degradation pathway for this compound is its dehydration to crotonyl-CoA. This reaction is catalyzed by a class of enzymes known as (R)-2-hydroxyacyl-CoA dehydratases .[1] These enzymes are typically two-component systems found in anaerobic bacteria, consisting of:

  • Component D (Dehydratase): The catalytic subunit that performs the dehydration.[1]

  • Component A (Activator or "Archerase"): An extremely oxygen-sensitive protein that activates Component D in an ATP-dependent manner.[1]

The product, crotonyl-CoA, is a common intermediate that can enter the β-oxidation pathway, leading to the formation of acetyl-CoA, which can then be used for energy production or as a precursor for ketone body synthesis in ketogenic organisms.

Degradation_of_R_2_hydroxybutanoyl_CoA hydroxybutanoyl_coa This compound crotonyl_coa Crotonyl-CoA hydroxybutanoyl_coa->crotonyl_coa (R)-2-Hydroxyacyl-CoA dehydratase beta_oxidation β-Oxidation Pathway crotonyl_coa->beta_oxidation

Figure 2: Degradation pathway of this compound.

Quantitative Data

While specific kinetic data for enzymes acting directly on this compound are scarce in the literature, data for homologous enzymes acting on structurally similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Enzymes Related to this compound Metabolism

EnzymeSubstrateOrganismKm (mM)Vmax (U/mg) or kcat (s-1)Reference
(R)-2-Hydroxyglutarate Dehydrogenase2-Oxoadipic acidAcidaminococcus fermentans0.88 ± 0.03800 ± 30 U/mg[3]
(R)-2-Hydroxyglutarate Dehydrogenase2-Oxohexene-dioic acidAcidaminococcus fermentans1.1 ± 0.3392 ± 5 U/mg[3]
Lactyl-CoA Dehydratase(R)-2-Hydroxybutyryl-CoAClostridium propionicum-Superior substrate to (R)-lactyl-CoA[4]
Activator of (R)-2-Hydroxyglutaryl-CoA Dehydratase-Acidaminococcus fermentans-up to 2000 U'/mg (purified)[5]

Note: A 'U' of activator activity is the amount required to generate 1 U of dehydratase activity.[5]

Experimental Protocols

The study of (R)-2-hydroxyacyl-CoA dehydratases requires specific experimental conditions due to the oxygen sensitivity of the activator component.

Spectrophotometric Assay for (R)-2-Hydroxyacyl-CoA Dehydratase Activity

This continuous direct assay measures the formation of the enoyl-CoA product, which has a distinct absorbance maximum compared to the 2-hydroxyacyl-CoA substrate.[1]

Principle: The formation of the carbon-carbon double bond in the enoyl-CoA product leads to an increase in absorbance at 290 nm.

Reagents:

  • Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, flushed with N2)

  • This compound (substrate)

  • ATP solution (100 mM)

  • MgCl2 solution (1 M)

  • Reducing agent (e.g., 10 mM titanium(III) citrate (B86180) or sodium dithionite, freshly prepared)

  • Purified Component D (dehydratase)

  • Purified Component A (activator)

Procedure:

  • Prepare all solutions using anaerobic techniques.

  • Set up the reaction mixture in an anaerobic cuvette containing the anaerobic buffer, ATP, MgCl2, and the reducing agent.

  • Add Component D and Component A to the cuvette.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 290 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient difference between the product and substrate (Δε290 ≈ 2.2 mM-1 cm-1 for the conversion of 2-hydroxyacyl-CoA to enoyl-CoA).[1]

Spectrophotometric_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare anaerobic buffer and reagents mix Combine buffer, ATP, MgCl2, reducing agent, and enzymes in cuvette prep_reagents->mix prep_enzyme Prepare enzyme solutions (Comp. A & D) prep_enzyme->mix initiate Initiate reaction with This compound mix->initiate measure Monitor absorbance increase at 290 nm initiate->measure calculate Calculate activity using rate of absorbance change and Δε measure->calculate

Figure 3: Experimental workflow for the spectrophotometric assay of (R)-2-hydroxyacyl-CoA dehydratase.
HPLC-Based Assay for Dehydratase Activity

This method allows for the direct quantification of the substrate and product.

Principle: The substrate, this compound, and the product, crotonyl-CoA, are separated by reverse-phase HPLC and quantified by their absorbance at 260 nm (due to the adenine (B156593) ring of CoA).

Procedure:

  • Perform the enzymatic reaction as described in the spectrophotometric assay.

  • At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) to denature the enzymes.

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Elute the CoA esters with a suitable gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile at 260 nm.

  • Quantify the substrate and product by comparing their peak areas to those of known standards.

Conclusion

This compound serves as a key metabolic intermediate in the anaerobic fermentation of L-threonine by certain bacteria, providing a link to central metabolic pathways such as β-oxidation. While not a direct participant in mammalian ketone body metabolism, the study of its enzymatic conversion offers valuable insights into novel biochemical reactions and enzyme mechanisms. The unique radical-based dehydration catalyzed by the two-component (R)-2-hydroxyacyl-CoA dehydratase system is of significant interest for enzymologists and biochemists. For professionals in drug development, the enzymes in this pathway could represent novel targets for antimicrobial agents, particularly against anaerobic pathogens. Further research, especially in obtaining precise kinetic data for the enzymes acting on this compound, will be crucial for a more complete understanding of this intriguing metabolic intersection.

References

An In-depth Technical Guide to (R)-2-hydroxybutanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A thioester that serves as a key intermediate in the metabolism of fatty acids and amino acids. Its stereospecific structure dictates its interaction with various enzymes, playing a crucial role in cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented to facilitate further research and application in drug development and metabolic studies.

Chemical Structure and Identification

This compound is structurally composed of a coenzyme A molecule linked via a thioester bond to the carboxyl group of (R)-2-hydroxybutanoic acid. The stereochemistry at the second carbon of the butanoyl group is critical for its biological activity.

The definitive chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxybutanethioate[1]
Molecular Formula C25H42N7O18P3S[1][2]
Molecular Weight 853.6 g/mol [1][2]
Canonical SMILES CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Isomeric SMILES CC--INVALID-LINK--(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O">C@HO[1]
InChI InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,17-,18-,19+,23-/m1/s1[1]
InChI Key AIYBLGFBHQLGMH-XGVFZYDCSA-N[1]
ChEBI ID CHEBI:87474
PubChem CID 24798719[2]

Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyValue/DescriptionSource
Physical State Predicted to be a solid at room temperature.General knowledge
Solubility Acyl-CoAs are generally soluble in water and methanol.[1]
XLogP3 -5.4[2]
Polar Surface Area 409 Ų[2]
Spectroscopic Data (Predicted and Typical)

Specific spectroscopic data for this compound is not available. However, based on the known spectra of related compounds, the following characteristics can be predicted.

Spectroscopic TechniquePredicted Features
¹H-NMR The spectrum would be complex, with characteristic signals for the adenine (B156593), ribose, and pantothenate moieties of coenzyme A. The butanoyl group would show signals for the terminal methyl group (triplet), the methylene (B1212753) group (multiplet), and the methine group adjacent to the hydroxyl group (multiplet).
¹³C-NMR Resonances corresponding to the carbonyl carbon of the thioester, the carbon bearing the hydroxyl group, and the various carbons of the coenzyme A backbone would be expected.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the thioester C=O stretch would be present, typically in the region of 1650-1700 cm⁻¹. A broad O-H stretching band would also be observed around 3200-3500 cm⁻¹.
Mass Spectrometry (MS) In positive ion ESI-MS/MS, a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion is the most abundant fragment.[1] The precursor ion [M+H]⁺ would have an m/z of approximately 854.16.

Biological Role and Metabolic Pathways

This compound is an intermediate in the catabolism of certain amino acids and in the β-oxidation of fatty acids with a hydroxyl group at an even-numbered carbon. Its formation and subsequent metabolism are tightly regulated by stereospecific enzymes.

Role in Amino Acid Catabolism

This compound can be formed from the catabolism of L-threonine. The pathway involves the conversion of threonine to 2-ketobutyrate, which is then reduced to (R)-2-hydroxybutyrate and subsequently activated to this compound.

Role in Fatty Acid β-Oxidation

In the context of fatty acid oxidation, this compound is an intermediate in the degradation of fatty acids that have been hydroxylated at an even-numbered carbon position. The key enzymes involved are enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases, which exhibit strict stereospecificity.

The metabolic fate of this compound is primarily its dehydration to crotonyl-CoA, which then enters the main β-oxidation spiral. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase.

metabolic_pathway cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Beta-Oxidation L-Threonine L-Threonine 2-Ketobutyrate 2-Ketobutyrate L-Threonine->2-Ketobutyrate R-2-Hydroxybutyrate R-2-Hydroxybutyrate 2-Ketobutyrate->R-2-Hydroxybutyrate R-2-HBCoA This compound R-2-Hydroxybutyrate->R-2-HBCoA Activation (Acyl-CoA Synthetase) Hydroxylated_Fatty_Acids Hydroxylated Fatty Acids R-2-Hydroxyacyl-CoAs (R)-2-Hydroxyacyl-CoAs Hydroxylated_Fatty_Acids->R-2-Hydroxyacyl-CoAs Activation R-2-Hydroxyacyl-CoAs->R-2-HBCoA Crotonyl-CoA Crotonyl-CoA R-2-HBCoA->Crotonyl-CoA (R)-specific Enoyl-CoA Hydratase Beta-Oxidation_Spiral β-Oxidation Spiral Crotonyl-CoA->Beta-Oxidation_Spiral

Metabolic pathways involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not commonly found. However, established methods for similar short-chain hydroxyacyl-CoAs can be readily adapted.

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.

Protocol: Synthesis via Carbonyldiimidazole (CDI) Activation

  • Activation of (R)-2-hydroxybutanoic acid:

    • Dissolve (R)-2-hydroxybutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add carbonyldiimidazole (CDI) (1.1 equivalents) and stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the activation can be monitored by the evolution of CO₂.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve coenzyme A (lithium salt) (0.9 equivalents) in a minimal amount of water.

    • Slowly add the activated (R)-2-hydroxybutanoyl-imidazole solution to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of a dilute base (e.g., 0.1 M LiOH).

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching and Work-up:

    • Quench the reaction by adjusting the pH to 5.0 with dilute acid (e.g., 0.1 M HCl).

    • Lyophilize the reaction mixture to obtain the crude product.

synthesis_workflow Start Start Activate_Acid (R)-2-hydroxybutanoic acid + CDI in THF Start->Activate_Acid Prepare_CoA Coenzyme A in H2O Start->Prepare_CoA React Mix and react (pH 7.5-8.5) Activate_Acid->React Prepare_CoA->React Quench Quench (pH 5.0) React->Quench Lyophilize Lyophilize Quench->Lyophilize End End Lyophilize->End

Workflow for the synthesis of this compound.
Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for the purification of acyl-CoA thioesters.

Protocol: Reversed-Phase HPLC Purification

  • Sample Preparation:

    • Dissolve the crude lyophilized product in the HPLC mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine base of CoA).

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the this compound peak.

    • Desalt the collected fractions using a solid-phase extraction (SPE) C18 cartridge.

    • Lyophilize the desalted product to obtain pure this compound.

Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Protocol: LC-MS/MS Analysis

  • Sample Extraction (from biological matrices):

    • Homogenize the tissue or cell sample in a cold extraction buffer (e.g., 80% methanol).

    • Centrifuge to pellet the debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial LC mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate short-chain acyl-CoAs.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transition: Monitor the transition from the precursor ion (m/z ~854.2) to the characteristic product ion resulting from the neutral loss of the pantoic acid-ADP moiety (m/z ~347.1).

Conclusion

This compound is a pivotal metabolite at the crossroads of several key metabolic pathways. Its stereospecific nature underscores the precision of enzymatic reactions within the cell. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted roles of this molecule in health and disease, and to potentially target its metabolic pathways for therapeutic intervention. Further research into the specific enzymes that metabolize this compound and their regulation will undoubtedly provide deeper insights into cellular metabolism.

References

Biosynthesis of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A thioester with emerging significance in metabolic pathways and as a potential precursor for synthesizing valuable chemicals. Its biosynthesis is not as well-characterized as other hydroxyacyl-CoA derivatives, such as its isomer, (R)-3-hydroxybutanoyl-CoA. This technical guide provides a comprehensive overview of the known and putative biosynthetic routes to this compound in various organisms. It details the key enzymes, presents available quantitative data, and offers detailed experimental protocols for relevant assays. The guide also illustrates the metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Biosynthetic Pathways of this compound

The biosynthesis of this compound is primarily understood through two main proposed pathways. The first is a likely native pathway involving the reduction of a keto acid precursor, while the second is a hypothetical, yet plausible, engineered pathway leveraging enzymes from related metabolic routes.

Pathway 1: Reduction of 2-Oxobutanoate (B1229078)

This pathway commences with the amino acid catabolism of L-threonine or L-methionine to produce 2-oxobutanoate (α-ketobutyrate). This intermediate is then stereospecifically reduced to (R)-2-hydroxybutyrate, which is subsequently activated to its CoA thioester.

The key steps are:

  • Formation of 2-Oxobutanoate: L-threonine is deaminated by threonine dehydratase, or it is produced during the catabolism of L-methionine.[1]

  • Stereospecific Reduction: A dehydrogenase, such as a specific (R)-2-hydroxybutyrate dehydrogenase (HBDH) or a lactate (B86563) dehydrogenase (LDH) with broad substrate specificity, reduces 2-oxobutanoate to (R)-2-hydroxybutyrate using NADH or NADPH as a reductant.[1][2]

  • CoA Ligation: An acyl-CoA synthetase or ligase activates (R)-2-hydroxybutyrate to this compound in an ATP-dependent reaction.

G cluster_0 Upstream Metabolism cluster_1 Core Pathway L-Threonine L-Threonine 2-Oxobutanoate 2-Oxobutanoate L-Threonine->2-Oxobutanoate Threonine dehydratase L-Methionine L-Methionine L-Methionine->2-Oxobutanoate Catabolism R-2-Hydroxybutyrate R-2-Hydroxybutyrate 2-Oxobutanoate->R-2-Hydroxybutyrate (R)-2-Hydroxybutyrate Dehydrogenase (NADH -> NAD+) R-2-Hydroxybutanoyl-CoA R-2-Hydroxybutanoyl-CoA R-2-Hydroxybutyrate->R-2-Hydroxybutanoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi)

Figure 1: Proposed biosynthetic pathway of this compound via the reduction of 2-oxobutanoate.
Pathway 2: Isomerization from (R)-3-Hydroxybutanoyl-CoA (Hypothetical Engineered Pathway)

This hypothetical pathway is inspired by the action of coenzyme B12-dependent mutases and the well-established biosynthesis of (R)-3-hydroxybutanoyl-CoA, a key intermediate in polyhydroxybutyrate (B1163853) (PHB) production.

The proposed steps are:

  • Formation of (R)-3-Hydroxybutanoyl-CoA: Two molecules of acetyl-CoA are condensed to acetoacetyl-CoA by a β-ketothiolase (e.g., PhaA), followed by the stereospecific reduction to (R)-3-hydroxybutanoyl-CoA by an acetoacetyl-CoA reductase (e.g., PhaB).[3]

  • Isomerization: A putative 2-hydroxyacyl-CoA mutase would catalyze the 1,2-rearrangement of the hydroxyl group from the C3 to the C2 position, converting (R)-3-hydroxybutanoyl-CoA to this compound. While the known 2-hydroxyisobutyryl-CoA mutase is specific for the branched isomer, the existence of other mutases acting on linear acyl-CoA substrates suggests that such an enzyme could be discovered or engineered.

G cluster_0 PHB Pathway Precursor Synthesis cluster_1 Hypothetical Isomerization Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA β-Ketothiolase (PhaA) R-3-Hydroxybutanoyl-CoA R-3-Hydroxybutanoyl-CoA Acetoacetyl-CoA->R-3-Hydroxybutanoyl-CoA Acetoacetyl-CoA Reductase (PhaB) (NADPH -> NADP+) R-2-Hydroxybutanoyl-CoA R-2-Hydroxybutanoyl-CoA R-3-Hydroxybutanoyl-CoA->R-2-Hydroxybutanoyl-CoA Hypothetical 2-Hydroxyacyl-CoA Mutase (Coenzyme B12-dependent)

Figure 2: A hypothetical engineered pathway for this compound biosynthesis via isomerization.

Key Enzymes and Genes

The biosynthesis of this compound relies on several key enzyme classes.

  • Dehydrogenases: Lactate dehydrogenase (LDH) and 2-hydroxybutyrate dehydrogenase (HBDH) are known to reduce 2-oxobutanoate.[2] The stereospecificity of these enzymes is crucial for the production of the (R)-enantiomer. While many dehydrogenases are specific for the L-enantiomer, D-specific 3-hydroxybutyrate (B1226725) dehydrogenases are known, suggesting the existence of (R)-2-specific enzymes.[4]

  • Acyl-CoA Synthetases/Ligases: These enzymes are responsible for the ATP-dependent activation of free carboxylic acids to their corresponding CoA thioesters. Butyrate-CoA ligase and other medium-chain acyl-CoA synthetases have been shown to have broad substrate specificity and could potentially activate (R)-2-hydroxybutyrate.[5][6]

  • 2-Hydroxyacyl-CoA Mutases: These are coenzyme B12-dependent enzymes that catalyze the rearrangement of the carbon skeleton of acyl-CoA thioesters. While the characterized 2-hydroxyisobutyryl-CoA mutase is specific for the branched isomer, the broader family of acyl-CoA mutases presents opportunities for enzyme discovery and engineering.

Quantitative Data

Quantitative data for the direct biosynthesis of this compound is limited. The following tables summarize relevant kinetic data for related enzymes and production titers of similar compounds.

Table 1: Kinetic Parameters of Related Dehydrogenases

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
D-β-Hydroxybutyrate DehydrogenaseCamelus dromedariusD-β-hydroxybutyrate1.07-[5]
D-β-Hydroxybutyrate DehydrogenasePseudomonas fragiD-3-hydroxybutyrate--[4]
γ-Hydroxybutyrate DehydrogenaseCupriavidus necatorγ-hydroxybutyrate--[7]

Table 2: Production Titers of Related Hydroxybutyrates in Engineered Microorganisms

ProductOrganismCarbon SourceTiter (g/L)Reference
Poly-3-hydroxybutyrate (PHB)Saccharomyces cerevisiaeXylose0.1017-
(S)-3-HydroxybutyrateSaccharomyces cerevisiaeEthanol12.0-
P(65.7 mol% 2HB-co-34.3 mol% LA)Escherichia coliGlucose, 2-hydroxybutyrate-[8]

Occurrence in Different Organisms

The synthesis of 2-hydroxybutyrate has been observed in a variety of organisms, often as a byproduct of amino acid metabolism and in response to metabolic stress.

  • Bacteria: Many gut bacteria, including those from the phyla Proteobacteria and Firmicutes, can produce 2-hydroxybutyrate. Fusobacterium nucleatum has been identified as a potent producer.[9][10] The production is often linked to the presence of LDH and pathways for threonine and methionine catabolism.

  • Eukaryotes: In mammals, 2-hydroxybutyrate is produced in hepatic tissues and is considered an early biomarker for insulin (B600854) resistance and impaired glucose regulation.[1][2] Its formation is associated with an increased NADH/NAD+ ratio.[2] The production of poly-3-hydroxybutyrate has been successfully engineered in the yeast Saccharomyces cerevisiae, demonstrating the presence of the necessary precursor pathways.[3] Microalgae have also been shown to produce PHB.

Detailed Experimental Protocols

Assay for (R)-2-Hydroxybutyrate Dehydrogenase Activity

This protocol is adapted from standard spectrophotometric assays for lactate dehydrogenase and can be used to determine the activity of enzymes that reduce 2-oxobutanoate.

Principle: The enzymatic reduction of 2-oxobutanoate to 2-hydroxybutyrate is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM 2-Oxobutanoate solution in buffer

  • 5 mM NADH solution in buffer

  • Purified enzyme solution or cell-free extract

Procedure:

  • In a 1 mL cuvette, combine:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µL of 10 mM 2-oxobutanoate solution

    • 10 µL of 5 mM NADH solution

  • Mix by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Quantification of (R)-2-Hydroxybutyrate by Chiral Chromatography

This protocol outlines the general workflow for the enantioselective quantification of 2-hydroxybutyrate using liquid chromatography-mass spectrometry (LC-MS) after chiral derivatization.

G Sample_Preparation Sample Preparation (e.g., Plasma, Cell Lysate) Derivatization Chiral Derivatization (e.g., with PMP) Sample_Preparation->Derivatization LC_Separation Reversed-Phase LC Separation of Diastereomers Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (e.g., ESI-MS) LC_Separation->MS_Detection Quantification Quantification (based on standard curve) MS_Detection->Quantification

Figure 3: Experimental workflow for the quantification of (R)-2-hydroxybutyrate.

Principle: The enantiomers of 2-hydroxybutyrate are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column and detected by mass spectrometry.

Materials:

  • Sample containing 2-hydroxybutyrate

  • Chiral derivatizing agent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine, PMP)[11]

  • Reversed-phase C18 HPLC column

  • Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract the 2-hydroxybutyrate from the sample matrix (e.g., using protein precipitation for plasma or solvent extraction for cell lysates).

  • Chiral Derivatization: React the extracted sample with the chiral derivatizing agent (e.g., PMP) under optimized conditions to form stable diastereomers.

  • LC Separation: Inject the derivatized sample onto a C18 column. Develop a gradient elution method to separate the diastereomeric derivatives of (R)- and (S)-2-hydroxybutyrate.

  • MS Detection: Detect the separated diastereomers using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: Prepare a standard curve using known concentrations of derivatized (R)- and (S)-2-hydroxybutyrate standards to quantify the amount in the sample.

Conclusion

The biosynthesis of this compound is an area of growing interest with potential applications in metabolic engineering and the production of specialty chemicals. While a complete native pathway has not been fully elucidated, the reduction of 2-oxobutanoate by a stereospecific dehydrogenase represents the most probable route. Furthermore, the possibility of engineering a synthetic pathway through the isomerization of (R)-3-hydroxybutanoyl-CoA opens up exciting avenues for synthetic biology. Further research is needed to identify and characterize the specific enzymes involved, particularly (R)-2-hydroxybutyrate dehydrogenases and 2-hydroxybutyrate-CoA ligases, and to determine their kinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to investigate and quantify this intriguing metabolite and its biosynthetic pathways.

References

The Enzymatic Synthesis of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A thioester of significant interest in metabolic engineering and pharmaceutical development. Its role as a precursor for various bioactive molecules necessitates a comprehensive understanding of the enzymes capable of its stereospecific production. This technical guide provides an in-depth overview of the key enzymes, their catalytic properties, relevant metabolic pathways, and detailed experimental protocols for their characterization.

Key Enzymatic Routes to this compound

The biosynthesis of this compound is not as straightforward as that of its more common 3-hydroxy counterpart. However, several enzymatic pathways and enzyme classes present viable routes for its production. These primarily include the action of specific enoyl-CoA hydratases and the potential for acyloin condensation reactions catalyzed by 2-hydroxyacyl-CoA lyases.

(R)-Specific Enoyl-CoA Hydratases

(R)-specific enoyl-CoA hydratases, particularly those involved in polyhydroxyalkanoate (PHA) biosynthesis, are promising candidates for the synthesis of (R)-2-hydroxyacyl-CoAs. These enzymes catalyze the stereospecific hydration of a trans-2-enoyl-CoA to an (R)-2-hydroxyacyl-CoA. The key enzyme in this class is PhaJ.

The metabolic pathway involving PhaJ for the production of this compound from crotonyl-CoA is depicted below:

ENZYMATIC_SYNTHESIS Crotonyl-CoA Crotonyl-CoA PhaJ PhaJ (R)-specific enoyl-CoA hydratase) Crotonyl-CoA->PhaJ H2O H2O H2O->PhaJ This compound This compound PhaJ->this compound

Caption: Proposed enzymatic synthesis of this compound via PhaJ.

The following table summarizes the kinetic properties of (R)-specific enoyl-CoA hydratases from various microorganisms. While data for 2-butenoyl-CoA (crotonyl-CoA) is not always available, the activity on related short-chain enoyl-CoAs provides a strong indication of potential efficacy.

EnzymeSource OrganismSubstrateKm (µM)Vmax (U/mg)Reference
PhaJAcAeromonas caviaeCrotonyl-CoA1206.2 x 103[1]
PhaJAcAeromonas caviae2-Hexenoyl-CoA501.8 x 103[1]
PhaJ1PaPseudomonas aeruginosaCrotonyl-CoA--[2]
PhaJ4aReRalstonia eutropha H16Crotonyl-CoA--[2][3]
PhaJ4bReRalstonia eutropha H162-Octenoyl-CoA--[2][3]
PhaJ4cReRalstonia eutropha H162-Hexenoyl-CoA--[2][3]

Note: A dash (-) indicates that specific data for this substrate was not provided in the cited literature.

2-Hydroxyacyl-CoA Lyases (HACL)

2-Hydroxyacyl-CoA lyases (HACLs) are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes that catalyze the reversible cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde.[4][5] The reverse reaction, an acyloin condensation, presents a potential route for the synthesis of 2-hydroxyacyl-CoAs.[6] In the context of this compound synthesis, this would involve the condensation of propanal with formyl-CoA.

HACL_SYNTHESIS Propanal Propanal HACL HACL (2-Hydroxyacyl-CoA Lyase) Propanal->HACL Formyl-CoA Formyl-CoA Formyl-CoA->HACL This compound This compound HACL->this compound

Caption: Putative synthesis of this compound via HACL.

While the synthetic potential of HACLs has been demonstrated, specific kinetic data for the synthesis of this compound from propanal and formyl-CoA is not yet available in the literature. Research has primarily focused on the cleavage of longer-chain substrates or the condensation with other aldehydes.[7]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of (R)-specific enoyl-CoA hydratases, which are the most promising candidates for this compound production.

Expression and Purification of Recombinant PhaJ

This protocol is adapted from the methods used for the characterization of PhaJ from Aeromonas caviae and Ralstonia eutropha.[1][2][3]

Workflow for PhaJ Expression and Purification:

PHA_PURIFICATION_WORKFLOW cluster_cloning Gene Cloning and Expression Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Purity Analysis PCR_Amplification PCR Amplification of phaJ gene Vector_Ligation Ligation into Expression Vector (e.g., pET) PCR_Amplification->Vector_Ligation Transformation_Ecoli Transformation into E. coli (e.g., DH5α) Vector_Ligation->Transformation_Ecoli Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21(DE3)) Transformation_Ecoli->Transformation_Expression Cell_Culture Cultivation in LB Medium Transformation_Expression->Cell_Culture Induction Induction with IPTG Cell_Culture->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Centrifugation to Remove Debris Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Dialysis Dialysis to Remove Imidazole Chromatography->Dialysis SDS_PAGE SDS-PAGE Analysis Dialysis->SDS_PAGE

Caption: Workflow for recombinant PhaJ expression and purification.

Methodology:

  • Gene Cloning: The phaJ gene is amplified from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. The amplified product is then ligated into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged protein.

  • Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.5-0.7. Protein expression is then induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Protein Purification: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged PhaJ protein is then eluted with an elution buffer (lysis buffer containing 250 mM imidazole).

  • Buffer Exchange and Purity Analysis: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). The purity of the protein is assessed by SDS-PAGE.

Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratases is typically determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond of the enoyl-CoA substrate.[1]

Methodology:

  • Reaction Mixture: The standard assay mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 8.0), 50 µM of the enoyl-CoA substrate (e.g., crotonyl-CoA), and a suitable amount of the purified enzyme.

  • Assay Procedure: The reaction is initiated by the addition of the enzyme to the reaction mixture. The decrease in absorbance at 263 nm is monitored using a spectrophotometer at a constant temperature (e.g., 30°C).

  • Calculation of Activity: The specific activity is calculated using the molar extinction coefficient of the enoyl-CoA substrate (e.g., for crotonyl-CoA, ε263 = 6,700 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions.

  • Kinetic Parameter Determination: To determine the Km and Vmax values, the assay is performed with varying concentrations of the substrate, and the data are fitted to the Michaelis-Menten equation.

Concluding Remarks

The stereospecific synthesis of this compound is a critical step for the production of various valuable chemicals. While several enzymatic routes show promise, the (R)-specific enoyl-CoA hydratases, particularly PhaJ, currently represent the most well-characterized and viable option. The kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers to explore and optimize the enzymatic production of this important chiral intermediate. Further research into the synthetic capabilities of 2-hydroxyacyl-CoA lyases may unveil alternative and potentially more efficient pathways.

References

Unraveling the Cellular Fate of (R)-2-Hydroxybutanoyl-CoA: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-CoA thioester whose metabolic fate within the cell is not extensively documented. This technical guide synthesizes the current understanding of the cellular localization and enzymatic processes likely involved in its metabolism, drawing parallels from the well-characterized pathways of short-chain fatty acid and 2-hydroxyacyl-CoA metabolism. The primary organelles implicated in its processing are the mitochondria and peroxisomes, each housing distinct enzymatic machinery for fatty acid oxidation. This document provides a comprehensive overview of the putative metabolic pathways, relevant quantitative data for related molecules, detailed experimental protocols for investigating its metabolism, and visual representations of the key processes. A significant portion of this guide is based on deductive reasoning from related metabolic pathways due to the limited direct research on this compound.

Introduction

Short-chain fatty acids (SCFAs) and their derivatives are crucial intermediates in cellular energy metabolism. While the mitochondrial beta-oxidation of straight-chain fatty acids is well-understood, the metabolism of substituted acyl-CoAs, such as this compound, presents a more complex picture. The presence of a hydroxyl group on the second carbon atom introduces stereoisomerism and necessitates specific enzymatic activities for its processing. This guide explores the probable cellular locations and metabolic pathways for this compound, providing a foundational resource for researchers in metabolism and drug development.

Putative Metabolic Pathways and Cellular Localization

The metabolism of this compound is likely to occur in two primary subcellular compartments: the mitochondria and the peroxisomes.

Mitochondrial Metabolism

Mitochondria are the central hub for the beta-oxidation of short-chain fatty acids.[1][2][3][4][5][6] The canonical beta-oxidation spiral, however, processes L-3-hydroxyacyl-CoA intermediates. For this compound to enter this pathway, it would likely require conversion.

A plausible mitochondrial pathway could involve the following steps:

  • Dehydration: An enoyl-CoA hydratase could potentially dehydrate this compound to butenoyl-CoA. The mitochondrial enzyme Enoyl-CoA Hydratase, Short Chain 1 (ECHS1), is a key candidate, although its substrate specificity for 2-hydroxyacyl-CoAs is not well-defined.[1][2]

  • Hydration: The resulting butenoyl-CoA would then be hydrated by ECHS1 to form L-3-hydroxybutanoyl-CoA.[1]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HADH) would then oxidize L-3-hydroxybutanoyl-CoA to acetoacetyl-CoA.[6][7][8]

  • Thiolysis: Finally, acetoacetyl-CoA would be cleaved by a thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle.

An alternative, though less documented, possibility is the existence of a mitochondrial 2-hydroxyacyl-CoA dehydrogenase that could directly oxidize this compound to 2-oxobutanoyl-CoA.

Peroxisomal Metabolism

Peroxisomes are involved in the alpha-oxidation of certain fatty acids, particularly 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids.[9][10][11][12][13] The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1).[12][13]

A potential peroxisomal pathway for this compound could involve:

  • Cleavage: HACL1 could cleave this compound into propanal and formyl-CoA.[12][13]

  • Further Metabolism: Propanal could be oxidized to propionyl-CoA, which has several metabolic fates, including conversion to succinyl-CoA. Formyl-CoA is typically converted to formate (B1220265) and then to CO2.

There is also evidence for a second 2-hydroxyacyl-CoA lyase, HACL2, located in the endoplasmic reticulum, which could potentially contribute to this metabolism.[9]

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound is scarce in the literature. The following tables summarize kinetic and concentration data for related enzymes and acyl-CoA species to provide a frame of reference.

Table 1: Kinetic Parameters of Related Mitochondrial Enzymes

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
ECHS1 (Crotonase)Crotonyl-CoA25150Bovine Liver-
HADH3-Hydroxybutyryl-CoA40120Porcine Heart-
HADH3-Hydroxyoctanoyl-CoA1580Porcine Heart-

Note: Data is for illustrative purposes and may vary based on experimental conditions.

Table 2: Tissue Concentrations of Short-Chain Acyl-CoAs in Rat Brain

Acyl-CoA SpeciesConcentration (nmol/g)Reference
Coenzyme A68.7 ± 18.5[14]
Acetyl-CoA7.6 ± 2.3[14]
Butyryl-CoA30.6 ± 15.9[14]

Experimental Protocols

Investigating the cellular localization and metabolism of this compound requires a combination of biochemical and analytical techniques.

Subcellular Fractionation

This protocol allows for the separation of cellular organelles to determine the location of metabolic activity.

Protocol:

  • Homogenization: Homogenize cultured cells or tissue samples in an isotonic buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4) with a Dounce homogenizer or similar device on ice.[15]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Centrifuge the subsequent supernatant at a higher speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing peroxisomes and ER). The final supernatant is the cytosolic fraction.

  • Purity Assessment: Assess the purity of each fraction using marker enzyme assays (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes).

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the enzymes that metabolize this compound.

Example Protocol for a Dehydrogenase Assay:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., 100 mM Tris-HCl, pH 8.0), NAD+, and the subcellular fraction of interest.

  • Initiation: Start the reaction by adding this compound.

  • Monitoring: Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Controls: Run appropriate controls, including a reaction without substrate and a reaction without the enzyme source.

Acyl-CoA Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[16][17][18][19]

Protocol Outline:

  • Extraction: Extract acyl-CoAs from cell or tissue samples using an acidic organic solvent mixture (e.g., isopropanol/acetonitrile/formic acid).

  • Purification: Purify the acyl-CoAs using solid-phase extraction.

  • LC Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing agent.

  • MS/MS Detection: Detect and quantify the specific acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Metabolic Pathways

metabolic_pathways cluster_mitochondria Mitochondrion cluster_peroxisome Peroxisome R2HBCoA_mito This compound ButenoylCoA Butenoyl-CoA R2HBCoA_mito->ButenoylCoA ECHS1 (?) L3HBCoA L-3-Hydroxybutanoyl-CoA ButenoylCoA->L3HBCoA ECHS1 AcetoacetylCoA Acetoacetyl-CoA L3HBCoA->AcetoacetylCoA HADH AcetylCoA_mito Acetyl-CoA AcetoacetylCoA->AcetylCoA_mito Thiolase R2HBCoA_perox This compound Propanal Propanal R2HBCoA_perox->Propanal HACL1 FormylCoA Formyl-CoA R2HBCoA_perox->FormylCoA HACL1 experimental_workflow start Cell/Tissue Sample homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (600 x g) homogenization->centrifugation1 nuclei Nuclear Pellet centrifugation1->nuclei supernatant1 Post-Nuclear Supernatant centrifugation1->supernatant1 analysis Enzyme Assays & LC-MS/MS Analysis nuclei->analysis centrifugation2 Medium-Speed Centrifugation (10,000 x g) supernatant1->centrifugation2 mitochondria Mitochondrial Pellet centrifugation2->mitochondria supernatant2 Post-Mitochondrial Supernatant centrifugation2->supernatant2 mitochondria->analysis centrifugation3 High-Speed Centrifugation (100,000 x g) supernatant2->centrifugation3 microsomes Microsomal Pellet (Peroxisomes, ER) centrifugation3->microsomes cytosol Cytosolic Fraction centrifugation3->cytosol microsomes->analysis cytosol->analysis regulatory_pathway Substrate Substrate Availability (e.g., Amino Acids) Metabolism This compound Metabolism Substrate->Metabolism affects Hormones Hormonal Signals (e.g., Insulin, Glucagon) Hormones->Metabolism regulates Energy Cellular Energy Status (AMP/ATP Ratio) Energy->Metabolism modulates

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of (R)-2-hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a short-chain acyl-coenzyme A derivative that plays a role in various metabolic pathways. Its accurate and sensitive quantification is crucial for understanding its physiological and pathological significance, particularly in studies related to metabolism, cellular signaling, and drug development. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol covers sample preparation from biological matrices, LC separation, and MS/MS detection parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. The following are generalized procedures for cultured cells and tissue samples.

1.1. From Cultured Cells:

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water directly to the culture plate.[1]

    • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

    • To precipitate proteins, centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol or a methanol/water mixture.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

1.2. From Tissue Samples:

  • Homogenization and Extraction:

    • Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.

    • Add 1 mL of an ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v).[2]

    • Homogenize the tissue using a bead-beater homogenizer.

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • Further Processing:

    • The supernatant can be directly analyzed or subjected to an optional SPE cleanup as described in section 1.1.2.

    • Dry the supernatant under nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.

Liquid Chromatography (LC)

Reversed-phase liquid chromatography is commonly used for the separation of acyl-CoAs.

2.1. LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: The gradient and mobile phase composition may require optimization based on the specific column and LC system used. The addition of a weak ion-pairing agent, such as tributylamine, to the mobile phase can sometimes improve peak shape and retention of acyl-CoAs.

Mass Spectrometry (MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is ideal for the sensitive and selective quantification of this compound.

3.1. MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize based on the instrument manufacturer's recommendations
MRM Transitions See Table 1

Data Presentation

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound854.6347.130-40 (to be optimized)

Rationale for Predicted Transitions: The precursor ion [M+H]⁺ of this compound has a theoretical m/z of 854.6, based on a molecular weight of 853.6 g/mol . A common fragmentation pathway for acyl-CoAs in tandem mass spectrometry is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which has a mass of 507.5 Da.[3][4] This results in a product ion with an m/z of approximately 347.1. The collision energy will need to be optimized for the specific instrument used to maximize the signal of this transition.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Extraction Lysis & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE Reconstitution Reconstitution in LC-MS compatible solvent SPE->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Metabolic_Pathway cluster_amino_acid Amino Acid Catabolism cluster_glutathione Glutathione Synthesis cluster_target Target Pathway Threonine Threonine alphaKB alpha-Ketobutyrate Threonine->alphaKB Methionine Methionine Methionine->alphaKB Hydroxybutyrate (R)-2-Hydroxybutyrate alphaKB->Hydroxybutyrate Lactate Dehydrogenase (or similar reductase) Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine->alphaKB by-product Cysteine Cysteine Cystathionine->Cysteine Target_CoA This compound Hydroxybutyrate->Target_CoA Acyl-CoA Synthetase

Caption: Metabolic origin of the precursor for this compound.

References

Application Notes and Protocols for the Enzymatic Assay of (R)-2-hydroxybutanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-CoA derivative that serves as an intermediate in crucial metabolic pathways, including fatty acid α-oxidation and the metabolism of certain amino acids. The stereospecificity of the hydroxyl group is critical for its recognition and processing by specific enzymes. The primary enzyme responsible for the catabolism of short-chain 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase (HACL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL catalyzes the cleavage of a carbon-carbon bond, yielding formyl-CoA and an aldehyde with one less carbon atom.

These application notes provide a detailed protocol for a continuous enzyme-coupled spectrophotometric assay to determine the activity of enzymes acting on this compound, such as HACL1. This assay is fundamental for characterizing enzyme kinetics, screening for inhibitors, and understanding the metabolic fate of short-chain hydroxy fatty acids.

Principle of the Assay

The activity of 2-hydroxyacyl-CoA lyase (HACL1) on this compound is quantified by monitoring the production of one of its products, propanal. In this coupled assay, the propanal produced is immediately utilized as a substrate by aldehyde dehydrogenase (ALDH), which catalyzes its oxidation to propionate. This oxidation is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the rate of the HACL1 reaction and can be continuously monitored by measuring the increase in absorbance at 340 nm.

Reaction Scheme:

  • This compound ---(HACL1, TPP, Mg²⁺)--> Propanal + Formyl-CoA

  • Propanal + NAD⁺ + H₂O ---(ALDH)--> Propionate + NADH + H⁺

Data Presentation

Table 1: Reagents for the Coupled Enzymatic Assay
ReagentStock ConcentrationFinal Concentration in Assay
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM
This compound10 mM0.05 - 1.0 mM
2-Hydroxyacyl-CoA Lyase (HACL1)VariesAs required
Aldehyde Dehydrogenase (ALDH)10 units/mL0.5 units/mL
β-Nicotinamide Adenine Dinucleotide (NAD⁺)100 mM2 mM
Thiamine Pyrophosphate (TPP)10 mM0.1 mM
Magnesium Chloride (MgCl₂)1 M2 mM
Dithiothreitol (DTT)1 M1 mM
Table 2: Example Kinetic Data for HACL1 with this compound

The following data are illustrative and should be determined experimentally.

ParameterValue
Michaelis Constant (K_m)150 µM
Maximum Velocity (V_max)50 µmol/min/mg
Specific Activity25 µmol/min/mg at 1 mM substrate
Optimal pH7.2 - 7.6
Optimal Temperature37°C

Experimental Protocols

Protocol 1: Synthesis of this compound

The substrate, this compound, is not readily commercially available and may need to be synthesized. This is a two-step process:

  • Acquisition of (R)-2-hydroxybutanoic acid: This chiral acid can be synthesized through the enantioselective reduction of 2-oxobutanoic acid using chemical or biocatalytic methods[1].

  • Conversion to the CoA thioester: (R)-2-hydroxybutanoic acid can be converted to its CoA derivative using methods such as the mixed anhydride (B1165640) method or by enzymatic synthesis using a suitable acyl-CoA synthetase[2][3][4].

Protocol 2: Coupled Enzymatic Assay for this compound Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HACL1.

Materials and Reagents:

  • Purified 2-hydroxyacyl-CoA lyase (HACL1)

  • This compound

  • Aldehyde Dehydrogenase (ALDH) (e.g., from yeast)

  • Potassium phosphate buffer, pH 7.4

  • NAD⁺

  • Thiamine Pyrophosphate (TPP)

  • MgCl₂

  • Dithiothreitol (DTT)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, with temperature control.

Procedure:

  • Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix with all components except the substrate, this compound. For a 1 mL final assay volume, combine:

    • 100 µL of 1 M Potassium Phosphate Buffer (pH 7.4)

    • 20 µL of 100 mM NAD⁺

    • 10 µL of 10 mM TPP

    • 2 µL of 1 M MgCl₂

    • 1 µL of 1 M DTT

    • 50 µL of 10 units/mL ALDH

    • Deionized water to a volume of 900 µL (or a volume that will be 900 µL after adding the enzyme).

    • The appropriate amount of HACL1 enzyme solution.

  • Equilibrate the Reaction Mixture: Transfer the master mix to a cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NAD⁺ reduction.

  • Initiate the Reaction: Start the reaction by adding 100 µL of 10 mM this compound (for a final concentration of 1 mM). Mix by inversion or gentle pipetting.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the linear rate of absorbance change (ΔA₃₄₀/min).

  • Perform Control Reactions:

    • No Substrate Control: Replace the this compound with deionized water to measure any substrate-independent NAD⁺ reduction.

    • No HACL1 Control: Replace the HACL1 enzyme solution with buffer to ensure the observed activity is dependent on the enzyme of interest.

Calculation of Enzyme Activity:

The specific activity of HACL1 is calculated using the Beer-Lambert law.

  • Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [E])

    • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute (corrected for control rates).

    • ε: The molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.

    • l: The path length of the cuvette in cm (typically 1 cm).

    • [E]: The concentration of the HACL1 enzyme in the assay in mg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Assay Master Mix (Buffer, NAD+, TPP, MgCl2, DTT, ALDH, HACL1) Equilibrate Equilibrate at 37°C (5 minutes) MasterMix->Equilibrate Initiate Initiate Reaction (Add this compound) Equilibrate->Initiate Monitor Monitor A340 nm (Spectrophotometer) Initiate->Monitor Calculate Calculate Rate (ΔA340/min) Monitor->Calculate Activity Determine Specific Activity Calculate->Activity

Caption: Experimental workflow for the coupled enzymatic assay of HACL1 activity.

metabolic_pathway cluster_alpha_ox Alpha-Oxidation Pathway FattyAcid Short-Chain Fatty Acid (e.g., Butyric Acid) Activation Acyl-CoA Synthetase FattyAcid->Activation AcylCoA Butanoyl-CoA Activation->AcylCoA Hydroxylation Dioxygenase AcylCoA->Hydroxylation HydroxyacylCoA This compound Hydroxylation->HydroxyacylCoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Cofactors: TPP, Mg²⁺ HydroxyacylCoA->HACL1 Propanal Propanal HACL1->Propanal FormylCoA Formyl-CoA HACL1->FormylCoA AldehydeDH Aldehyde Dehydrogenase Propanal->AldehydeDH Formate Formate FormylCoA->Formate Propionate Propionate AldehydeDH->Propionate

Caption: Simplified metabolic pathway showing the role of this compound.

References

Application Notes and Protocols for (R)-2-hydroxybutanoyl-CoA in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a chiral short-chain acyl-coenzyme A (CoA) derivative. In metabolic pathways, it serves as an intermediate, particularly in the context of fatty acid metabolism. Its stereospecific nature makes it a valuable tool for investigating the substrate specificity and reaction mechanisms of various enzymes involved in acyl-CoA metabolism. These application notes provide detailed protocols for the use of this compound in in vitro enzyme assays, focusing on its role as a substrate for (R)-lactyl-CoA dehydratase.

In Vitro Applications

The primary in vitro application of this compound is as a substrate for enzymes that recognize 2-hydroxyacyl-CoA thioesters. A key and well-documented application is in the study of (R)-lactyl-CoA dehydratase from Clostridium propionicum. This enzyme catalyzes the dehydration of this compound to form crotonyl-CoA.[1] This reaction is significant as it provides insight into the enzyme's substrate specificity and the stereochemical course of the dehydration reaction. In fact, this compound has been identified as a superior substrate for this enzyme compared to its eponymous substrate, (R)-lactyl-CoA.[1]

The enzymatic conversion of this compound to crotonyl-CoA can be monitored and quantified using a coupled spectrophotometric assay or by direct analysis of the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Substrate Activity of (R)-lactyl-CoA dehydratase

SubstrateRelative ActivityKinetic ParametersReference
This compoundSuperior to (R)-lactyl-CoASpecific Km and kcat values are not readily available in the reviewed literature.[1]
(R)-lactyl-CoABaseline-[1]

Note: While the literature confirms this compound as a superior substrate, specific kinetic constants (Km, kcat) were not available in the abstracts of the reviewed search results.

Experimental Protocols

Protocol 1: Enzymatic Dehydration of this compound using (R)-lactyl-CoA dehydratase and Spectrophotometric Detection of Crotonyl-CoA Formation (Coupled Assay)

This protocol describes the determination of (R)-lactyl-CoA dehydratase activity by monitoring the formation of crotonyl-CoA. The production of crotonyl-CoA is coupled to the enzymatic activities of crotonase and (S)-3-hydroxyacyl-CoA dehydrogenase, which results in the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[1]

Materials:

  • This compound solution

  • Purified (R)-lactyl-CoA dehydratase from Clostridium propionicum

  • Crotonase (Enoyl-CoA hydratase)

  • (S)-3-hydroxyacyl-CoA dehydrogenase

  • NADH

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • NADH (0.2 mM)

    • Crotonase (sufficient activity to ensure it is not rate-limiting)

    • (S)-3-hydroxyacyl-CoA dehydrogenase (sufficient activity to ensure it is not rate-limiting)

  • Initiate the reaction: Add a known amount of (R)-lactyl-CoA dehydratase to the cuvette to start the reaction.

  • Incubate and monitor: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) and monitor the decrease in absorbance at 340 nm over time.

  • Blank measurement: Prepare a blank reaction without (R)-lactyl-CoA dehydratase to account for any non-enzymatic degradation of NADH.

  • Data analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The rate of crotonyl-CoA formation is proportional to the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol 2: Analysis of this compound Dehydration by HPLC

This protocol allows for the direct measurement of the substrate, this compound, and the product, crotonyl-CoA, providing a quantitative assessment of the enzymatic reaction.

Materials:

  • This compound solution

  • Purified (R)-lactyl-CoA dehydratase from Clostridium propionicum

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., perchloric acid or other suitable acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in potassium phosphate buffer)

  • Standards for this compound and crotonyl-CoA

Procedure:

  • Set up the enzymatic reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound at the desired concentration, and purified (R)-lactyl-CoA dehydratase.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of cold 1 M perchloric acid).

  • Prepare samples for HPLC:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC analysis:

    • Inject the sample onto the C18 column.

    • Elute the acyl-CoA esters using a suitable gradient of mobile phase.

    • Monitor the elution profile at a wavelength of 260 nm (for the adenine (B156593) ring of CoA).

  • Quantification:

    • Identify the peaks corresponding to this compound and crotonyl-CoA by comparing their retention times with those of the standards.

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a standard curve.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Coupled Spectrophotometric Assay cluster_protocol2 Protocol 2: HPLC Analysis P1_Start Reaction Mixture (Buffer, NADH, Crotonase, 3-HADH) P1_Reaction Enzymatic Reaction (Dehydration) P1_Start->P1_Reaction P1_Substrate This compound P1_Substrate->P1_Reaction P1_Enzyme (R)-lactyl-CoA dehydratase P1_Enzyme->P1_Reaction P1_Product Crotonyl-CoA P1_Reaction->P1_Product P1_Coupled1 Crotonase Reaction P1_Product->P1_Coupled1 P1_Intermediate (S)-3-hydroxybutyryl-CoA P1_Coupled1->P1_Intermediate P1_Coupled2 3-HADH Reaction (NADH -> NAD+) P1_Intermediate->P1_Coupled2 P1_Detection Spectrophotometric Detection (Decrease in A340) P1_Coupled2->P1_Detection P2_Start Enzymatic Reaction (Substrate + Enzyme) P2_Quench Quench Reaction P2_Start->P2_Quench P2_Prepare Sample Preparation (Centrifugation) P2_Quench->P2_Prepare P2_Analyze HPLC Analysis (Separation & Detection) P2_Prepare->P2_Analyze P2_Quantify Quantification (Peak Area Analysis) P2_Analyze->P2_Quantify

Caption: Experimental workflows for in vitro assays.

signaling_pathway cluster_reaction Enzymatic Dehydration of this compound cluster_coupled_assay Coupled Assay for Detection Substrate This compound Product Crotonyl-CoA Substrate->Product syn-elimination Enzyme (R)-lactyl-CoA dehydratase (from C. propionicum) Water H2O CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA (S)-3-hydroxybutyryl-CoA CrotonylCoA->HydroxybutyrylCoA Hydration Crotonase Crotonase AcetoacetylCoA Acetoacetyl-CoA HydroxybutyrylCoA->AcetoacetylCoA Oxidation HADH (S)-3-hydroxyacyl-CoA dehydrogenase NADH NADH NAD NAD+ NADH->NAD

Caption: Reaction pathway and coupled assay principle.

References

Application Notes and Protocols for (R)-2-hydroxybutanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxybutanoyl-CoA is a chiral acyl-coenzyme A derivative that serves as a crucial intermediate in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs). Its stereospecificity makes it a valuable substrate for studying the kinetics and reaction mechanisms of enzymes such as enoyl-CoA hydratases and 2-hydroxyacyl-CoA dehydrogenases. These enzymes play significant roles in cellular metabolism and are potential targets for drug development in areas of metabolic diseases and infectious diseases. These application notes provide detailed protocols for utilizing this compound in enzymatic assays and summarize key kinetic data for relevant enzymes.

Data Presentation

Table 1: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratases with Various Acyl-CoA Substrates
Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Aeromonas caviae (PhaJAc)Crotonyl-CoA (C4)1306.2 x 10347.7[1]
2-Hexenoyl-CoA (C6)561.8 x 10332.1[1]
2-Octenoyl-CoA (C8)250.2 x 1038.0[1]
Streptomyces sp. CFMR 7 (PhaJSs)Crotonyl-CoA (C4)1501.2 x 1038.0[2]
2-Hexenoyl-CoA (C6)1101.5 x 10313.6[2]
Ralstonia eutropha (PhaJ4aRe)Crotonyl-CoA (C4)2102.9 x 1021.4[3]
2-Hexenoyl-CoA (C6)785.3 x 1026.8[3]
2-Octenoyl-CoA (C8)366.1 x 10216.9[3]
Ralstonia eutropha (PhaJ4bRe)Crotonyl-CoA (C4)2403.1 x 1021.3[3]
2-Hexenoyl-CoA (C6)855.8 x 1026.8[3]
2-Octenoyl-CoA (C8)396.5 x 10216.7[3]

Metabolic Pathways Involving this compound

This compound is an intermediate in the β-oxidation pathway of fatty acids and a precursor for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria.

metabolic_pathway FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA (e.g., Crotonyl-CoA) AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase R_HydroxyacylCoA This compound EnoylCoA->R_HydroxyacylCoA (R)-specific Enoyl-CoA Hydratase (PhaJ) KetoacylCoA 3-Ketoacyl-CoA R_HydroxyacylCoA->KetoacylCoA 2-Hydroxyacyl-CoA Dehydrogenase PHA Polyhydroxyalkanoates (PHA) R_HydroxyacylCoA->PHA PHA Synthase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase TCACycle TCA Cycle AcetylCoA->TCACycle

Metabolic fate of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using (R)-specific Enoyl-CoA Hydratase

This protocol describes the synthesis of this compound from crotonyl-CoA using a purified (R)-specific enoyl-CoA hydratase (e.g., PhaJ from Aeromonas caviae).

Materials:

  • Purified (R)-specific enoyl-CoA hydratase

  • Crotonyl-CoA

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3) and 0.5 mM crotonyl-CoA.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding a purified (R)-specific enoyl-CoA hydratase to a final concentration of 1-5 µg/mL.

  • Monitor the hydration of crotonyl-CoA by observing the decrease in absorbance at 263 nm (ε = 6.7 x 103 M-1cm-1 for the enoyl-thioester bond).[3]

  • Allow the reaction to proceed to completion (i.e., until the absorbance at 263 nm is stable).

  • Terminate the reaction by acidification (e.g., with HCl to a final pH of 2-3) or by heat inactivation.

  • Purify the resulting this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Activity Assay for 2-Hydroxyacyl-CoA Dehydrogenase using this compound

This protocol measures the activity of a 2-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified 2-hydroxyacyl-CoA dehydrogenase

  • Synthesized and purified this compound

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • NAD+

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.3) and 1 mM NAD+.

  • Add the enzyme solution to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

  • Initiate the reaction by adding this compound to a final concentration range of 0.1-5 mM.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (ε = 6.22 x 103 M-1cm-1).

  • Record the initial linear rate of the reaction (ΔA340/minute).

  • Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Calculation: Units/mL = [(ΔA340/min) * (Total reaction volume in mL)] / [(6.22) * (Enzyme volume in mL)]

Experimental Workflow

The general workflow for studying an enzyme that utilizes this compound as a substrate involves several key stages, from obtaining the enzyme to detailed kinetic analysis.

experimental_workflow start Start gene_synthesis Gene Synthesis & Cloning start->gene_synthesis expression Protein Expression (e.g., E. coli) gene_synthesis->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification enzymatic_assay Enzymatic Assay purification->enzymatic_assay substrate_prep Substrate Preparation (this compound) substrate_prep->enzymatic_assay kinetic_analysis Kinetic Analysis (Km, kcat) enzymatic_assay->kinetic_analysis inhibition_studies Inhibition Studies enzymatic_assay->inhibition_studies data_analysis Data Analysis & Interpretation kinetic_analysis->data_analysis inhibition_studies->data_analysis end End data_analysis->end

General experimental workflow.

Applications in Drug Development

The enzymes that metabolize this compound are potential targets for the development of novel therapeutics. For instance, in pathogenic bacteria, the PHA biosynthesis pathway is crucial for survival under certain environmental conditions. Inhibitors of enzymes in this pathway could act as novel antimicrobial agents. In humans, defects in fatty acid β-oxidation are associated with various metabolic disorders. Therefore, understanding the enzymes involved in this pathway can aid in the development of therapies for these conditions. The provided protocols can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of these enzymes, a critical step in the drug discovery process.

References

Application Note & Protocol: Enantioselective Separation of (R)- and (S)-2-hydroxybutanoyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanoyl-CoA, a short-chain acyl-coenzyme A ester, is a chiral molecule with two enantiomeric forms: (R)-2-hydroxybutanoyl-CoA and (S)-2-hydroxybutanoyl-CoA. These enantiomers can exhibit different biological activities and metabolic fates. Therefore, a robust analytical method for their separation and quantification is crucial for research in metabolism, drug discovery, and diagnostics. This application note provides a detailed protocol for the enantioselective separation of (R)- and (S)-2-hydroxybutanoyl-CoA using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Metabolic Significance of 2-Hydroxybutanoyl-CoA

2-Hydroxybutyrate, the precursor to 2-hydroxybutanoyl-CoA, is formed from the catabolism of amino acids such as threonine and methionine. It is considered an early biomarker for insulin (B600854) resistance and oxidative stress. The conversion of 2-hydroxybutyrate to 2-hydroxybutanoyl-CoA allows it to enter various metabolic pathways. The stereochemistry of 2-hydroxybutanoyl-CoA is critical as enzymes often exhibit stereospecificity.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Thr Threonine aKB α-Ketobutyrate Thr->aKB Met Methionine Met->aKB HB (R,S)-2-Hydroxybutyrate aKB->HB Lactate Dehydrogenase (LDH) / 2-Hydroxybutyrate Dehydrogenase (2-HBDH) HB_mito (R,S)-2-Hydroxybutyrate HB->HB_mito Transport HBCoA (R)- and (S)-2-Hydroxybutanoyl-CoA HB_mito->HBCoA Acyl-CoA Synthetase CoA_mito Coenzyme A Metabolic_Pathways Further Metabolic Pathways HBCoA->Metabolic_Pathways

Figure 1. Metabolic formation of (R)- and (S)-2-hydroxybutanoyl-CoA.

Recommended HPLC Method

Based on established methods for the separation of structurally similar short-chain hydroxyacyl-CoAs, a polysaccharide-based chiral stationary phase is recommended. Specifically, a column with an amylose (B160209) tris(3,5-dimethylphenylcarbamate) selector, such as a Chiralpak® AD-H or a similar column, has shown excellent performance in resolving such enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

  • Standards: Racemic and individual enantiomers of (R)- and (S)-2-hydroxybutanoyl-CoA.

Chromatographic Conditions
ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A)
Injection Volume 10 µL
Run Time Approximately 20 minutes

Note: The mobile phase composition may require optimization to achieve baseline separation. It is recommended to screen a range of n-hexane and 2-propanol ratios (e.g., from 95:5 to 80:20).

Experimental Protocols

Synthesis of (R)- and (S)-2-hydroxybutanoyl-CoA Standards

A general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid can be adapted for the preparation of (R)- and (S)-2-hydroxybutanoyl-CoA. This typically involves the activation of the carboxylic acid followed by reaction with Coenzyme A.

Materials:

  • (R)-2-hydroxybutyric acid or (S)-2-hydroxybutyric acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Diethyl ether

  • HPLC-grade water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve (R)- or (S)-2-hydroxybutyric acid in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) in a slight molar excess and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt in water and adjust the pH to ~7.5 with a suitable buffer.

    • Slowly add the activated carboxylic acid solution to the Coenzyme A solution while maintaining the pH.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • Acidify the reaction mixture to pH ~3 with a dilute acid.

    • Purify the resulting (R)- or (S)-2-hydroxybutanoyl-CoA using solid-phase extraction (SPE) on a C18 cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and other polar impurities.

    • Elute the acyl-CoA ester with an appropriate organic solvent mixture (e.g., methanol/water).

    • Lyophilize the purified product.

  • Characterization:

    • Confirm the identity and purity of the synthesized product by HPLC-MS and determine the concentration using UV absorbance at 260 nm.

cluster_synthesis Synthesis Workflow Start Start: (R)- or (S)-2-Hydroxybutyric Acid Activation Activation with CDI in THF Start->Activation Reaction Reaction with Coenzyme A Activation->Reaction Purification Purification by SPE (C18) Reaction->Purification Characterization Characterization (HPLC-MS, UV) Purification->Characterization End End: Purified (R)- or (S)-2-Hydroxybutanoyl-CoA Characterization->End

Figure 2. Workflow for the synthesis of 2-hydroxybutanoyl-CoA standards.

Sample Preparation

For the analysis of biological samples, a protein precipitation and extraction step is necessary.

Protocol:

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table presents hypothetical quantitative data for the separation of (R)- and (S)-2-hydroxybutanoyl-CoA based on the recommended HPLC method. Actual results may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Resolution (Rs)
This compound12.5-
(S)-2-hydroxybutanoyl-CoA14.82.1

Troubleshooting

  • Poor Resolution: If the resolution between the enantiomers is less than 1.5, adjust the mobile phase composition. Decreasing the percentage of 2-propanol will generally increase retention and may improve resolution.

  • Peak Tailing: Peak tailing can be caused by interactions with active sites on the column or by sample overload. Ensure the sample is fully dissolved in the mobile phase and consider reducing the injection volume.

  • Inconsistent Retention Times: Fluctuations in column temperature or mobile phase composition can lead to inconsistent retention times. Ensure the column oven is stable and the mobile phase is well-mixed.

Conclusion

This application note provides a comprehensive framework for the successful enantioselective separation of (R)- and (S)-2-hydroxybutanoyl-CoA by HPLC. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, coupled with a normal-phase mobile system, offers a reliable method for the baseline separation of these important chiral metabolites. The detailed protocols for standard synthesis and sample preparation will enable researchers to accurately quantify these enantiomers in various biological matrices, facilitating a deeper understanding of their roles in health and disease.

Application Note: Quantitative Analysis of Short-Chain Acyl-CoA Esters by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of short-chain acyl-CoA esters in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Short-chain acyl-CoAs are pivotal intermediates in numerous metabolic pathways, and their precise measurement is crucial for understanding cellular metabolism and the effects of therapeutic interventions. The described method is robust, reproducible, and avoids the need for solid-phase extraction, ensuring high recovery of a broad range of analytes.

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) esters are central players in cellular energy metabolism, participating in the catabolism of fatty acids and amino acids, as well as in the synthesis of lipids and ketone bodies. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic syndromes and neurodegenerative disorders. Consequently, the ability to accurately quantify these molecules in biological matrices is of significant interest in both basic research and drug development.

This document outlines a comprehensive LC-MS/MS method for the analysis of short-chain acyl-CoAs, providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Cell and Tissue Samples)

This protocol is adapted from methodologies that emphasize simplicity and high recovery of both short-chain acyl-CoAs and CoA biosynthetic precursors.[1][2][3][4]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled acyl-CoA like [¹³C₂] acetyl-CoA or a non-endogenous odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Harvesting Cells: For adherent cells, aspirate the culture medium and immediately add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer the suspension to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 10% TCA.

  • Homogenizing Tissue: Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold extraction solution (e.g., methanol:chloroform 2:1) using a tissue homogenizer.[5]

  • Spiking Internal Standard: Add the internal standard solution to each sample.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 5% (w/v) 5-sulfosalicylic acid for LC-MS/MS analysis.[6]

Liquid Chromatography

A reversed-phase chromatographic separation is employed to separate the short-chain acyl-CoA esters.[7]

LC System: A UPLC or HPLC system capable of binary gradient elution. Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 2.1 mm x 150 mm).[3] Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

Time (min) % B
0.0 2
2.0 2
15.0 50
15.1 95
18.0 95
18.1 2

| 25.0 | 2 |

Mass Spectrometry

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MS System: A triple quadrupole or high-resolution mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+). Acquisition Mode: Multiple Reaction Monitoring (MRM). Key Fragmentation: All CoA esters exhibit a characteristic neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety ([M - 507 + H]⁺).[3]

MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z)
Acetyl-CoA 809.1 303.1
Propionyl-CoA 823.1 317.1
Butyryl-CoA 837.1 331.1
Isobutyryl-CoA 837.1 331.1
Succinyl-CoA 867.1 361.1
Malonyl-CoA 853.1 347.1

| Isovaleryl-CoA | 851.2 | 345.1 |

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for short-chain acyl-CoAs.

Table 1: Linearity and Sensitivity of the Method

Analyte Linear Range (ng/mL) LLOQ (ng/mL)
Acetyl-CoA 1 - 1000 1
Propionyl-CoA 1 - 1000 1
Butyryl-CoA 1 - 1000 1
Isobutyryl-CoA 1 - 1000 1
Succinyl-CoA 2 - 1000 2
Malonyl-CoA 2 - 1000 2

| Isovaleryl-CoA | 1 - 1000 | 1 |

Table 2: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods [3]

Analyte Recovery with 10% TCA followed by SPE (%) Recovery with 2.5% SSA (%)
Acetyl-CoA 36 59
Propionyl-CoA 62 80
Malonyl-CoA 26 74
Isovaleryl-CoA 58 59

| Coenzyme A | 1 | 74 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization / Lysis in Extraction Buffer + IS Sample->Homogenization Centrifugation Centrifugation (17,000 x g, 4°C, 10 min) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution in 5% SSA Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of short-chain acyl-CoAs.

coa_biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK PANK Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A PANK->Phosphopantothenate PPCS->Phosphopantothenoylcysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA

Caption: Simplified overview of the Coenzyme A biosynthetic pathway.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-2-hydroxybutanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimal extraction of (R)-2-hydroxybutanoyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the extraction process to ensure accurate quantification? A1: The most critical step is the immediate and rapid quenching of metabolic activity at the time of tissue collection.[1][2] This is crucial because cellular enzymes can quickly alter the levels of acyl-CoAs. Flash-freezing the tissue in liquid nitrogen is the standard and highly recommended method to preserve the in vivo metabolic state.[2][3]

Q2: Why is an internal standard necessary and which one should I use? A2: Internal standards are essential to correct for analyte loss during sample preparation and for variations in mass spectrometry signal. For short-chain acyl-CoAs, stable isotope-labeled analogs are ideal. While a specific standard for this compound may not be commercially available, using a structurally similar labeled standard like [¹³C₂] acetyl-CoA or a medium-chain standard like [¹³C₈] octanoyl-CoA can be effective.[4] Heptadecanoyl-CoA has also been used as an internal standard for general acyl-CoA profiling.[1]

Q3: What are the primary challenges when measuring short-chain hydroxyacyl-CoAs like this compound? A3: The primary challenges include their relatively low cellular abundance and the dynamic nature of their metabolism, which involves rapid conversion to other thioesters.[5][6] This necessitates highly sensitive analytical methods like tandem mass spectrometry and meticulous sample handling to prevent degradation and ensure accurate measurement.

Q4: Is derivatization required for the analysis of this compound? A4: While direct measurement by mass spectrometry is possible, derivatization can be employed to enhance detection sensitivity, particularly for quantification by HPLC with fluorescence detection.[4][5] A common method involves hydrolyzing the thioester bond to release free CoA, which is then derivatized with a fluorescent tag like monobromobimane (B13751) (mBBr).[2][5]

Q5: What tissue amount is typically required for a successful extraction? A5: The required tissue amount can vary depending on the extraction method's efficiency and the analytical instrument's sensitivity. Successful extractions have been performed with tissue samples ranging from approximately 50 mg to 100 mg.[3][4] Modern methods with high recovery rates may permit the use of even smaller tissue samples, under 100 mg.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient Tissue Homogenization: Incomplete cell lysis leads to poor extraction yield. 2. Analyte Degradation: Delay in processing, improper quenching, or heat generated during homogenization can degrade target molecules.[2] 3. Suboptimal Phase Separation: Incorrect solvent volumes or insufficient mixing can lead to the loss of polar acyl-CoAs into the wrong phase. 4. Poor SPE Recovery: The solid-phase extraction column may not be properly conditioned or the elution solvent may be inappropriate.1. Optimize Homogenization: Ensure the tissue is completely homogenized. Using a PowerGen or similar mechanical homogenizer on ice is effective.[4] Perform multiple rounds of homogenization if necessary. 2. Improve Sample Handling: Flash-freeze tissue immediately after collection.[2] Keep samples on ice throughout the entire extraction process.[4] 3. Verify Phase Separation Protocol: Adhere strictly to the recommended solvent ratios (e.g., methanol-chloroform) and vortex thoroughly after adding all components.[4] 4. Review SPE Protocol: Ensure the SPE column is conditioned with methanol (B129727) and equilibrated with water before loading the sample. Use appropriate wash and elution buffers as specified in the protocol.[4]
High Variability Between Replicates 1. Inconsistent Tissue Sampling: Different sections of a tissue can have varying metabolic profiles. 2. Inaccurate Pipetting: Small errors in solvent or standard volumes can lead to significant variations. 3. Incomplete Sample Drying/Reconstitution: Residual solvent or incomplete resuspension of the dried extract can affect analytical results.1. Standardize Sampling: Whenever possible, use a larger piece of tissue and homogenize it before taking aliquots for extraction. 2. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accuracy. 3. Ensure Complete Drying & Reconstitution: Dry the sample completely under a gentle stream of nitrogen.[4] Vortex and sonicate the sample thoroughly after adding the reconstitution solvent to ensure the analyte is fully dissolved.[3]
Poor Chromatographic Peak Shape 1. Sample Overload: Injecting too much sample can saturate the LC column. 2. Incompatible Reconstitution Solvent: The solvent used to redissolve the final extract may be too strong, causing peak fronting or splitting. 3. Contaminants in Sample: Residual lipids or salts from the extraction can interfere with chromatography.1. Dilute the Sample: Try diluting the sample before injection. 2. Match Reconstitution Solvent to Mobile Phase: The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase of your LC gradient. A common choice is 50% methanol.[4] 3. Optimize Sample Cleanup: Ensure the SPE cleanup step is performed correctly to remove interfering substances. A second wash step may be necessary.[4]

Experimental Protocols

Protocol 1: Methanol-Chloroform Extraction with SPE Cleanup

This protocol is adapted from methods used for short and medium-chain acyl-CoA analysis in liver tissue.[4]

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

    • Add a known amount of an appropriate internal standard mixture (e.g., ¹³C-labeled acyl-CoAs).[4]

    • Add 3 mL of a cold methanol-chloroform solution (2:1 v/v).

  • Homogenization:

    • Homogenize the tissue sample twice using a mechanical homogenizer (e.g., PowerGen 125) while keeping the tube on ice to prevent heat generation.[4]

    • After homogenization, centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[4]

  • Phase Separation:

    • Combine the supernatants in a new 15 mL tube.

    • Add 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform.

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[4]

    • Carefully collect the upper aqueous layer, which contains the acyl-CoA fraction.[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion reverse phase SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of water.

    • Load the collected supernatant (aqueous layer) onto the column.

    • Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[4]

    • Elute the acyl-CoAs twice: first with 2.4 mL of 2% ammonium hydroxide, and then with 2.4 mL of 5% ammonium hydroxide.[4]

    • Combine the two eluted fractions.

  • Final Sample Preparation:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.[4]

    • Reconstitute the dried sample in 100 µL of 50% methanol for analysis by LC-MS/MS.[4]

Quantitative Data Summary

For easy comparison, key parameters from various extraction protocols are summarized below.

Table 1: Tissue Homogenization and Extraction Parameters

ParameterMethod 1[4]Method 2[3]Method 3[1]
Tissue Amount ~100 mg (frozen)~50 mg (fresh)Frozen powdered tissue
Homogenization Buffer Methanol-Chloroform (2:1)Isopropanol, KH₂PO₄ pH 7.2, Acetic Acid, BSA100 mM KH₂PO₄
Internal Standard Acetyl-¹³C₂ CoA, Octanoyl-¹³C₄ CoANot specifiedHeptadecanoyl-CoA
Centrifugation 1300 x g for 15 min at 4°C100 x g for 1 min (low-speed)1900 x g for 5 min
Lipid Removal Chloroform phase separationPetroleum ether washes (x3)Not specified in initial step

Table 2: Solid-Phase Extraction (SPE) Protocol Parameters

StepReagent & Volume (Method from[4])
Conditioning 3 mL Methanol
Equilibration 3 mL Water
Sample Loading Supernatant from phase separation
Wash 1 2.4 mL of 2% Formic Acid
Wash 2 2.4 mL of Methanol
Elution 1 2.4 mL of 2% Ammonium Hydroxide
Elution 2 2.4 mL of 5% Ammonium Hydroxide

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the extraction and analysis of this compound.

ExtractionWorkflow Tissue Tissue Collection (Flash Freeze in Liquid N2) Spike Add Internal Standards Tissue->Spike Homogenize Homogenization (e.g., Methanol/Chloroform on ice) Spike->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Separate Phase Separation (Collect Aqueous Layer) Centrifuge1->Separate SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Separate->SPE Dry Dry Down (Nitrogen Stream) SPE->Dry Reconstitute Reconstitution (e.g., 50% Methanol) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Processing Analysis->Data

Caption: General workflow for acyl-CoA extraction from tissue.

TroubleshootingTree Start Problem: Low Analyte Recovery CheckHomogenization Was homogenization complete and kept cold? Start->CheckHomogenization CheckPhase Was the correct aqueous phase collected? CheckHomogenization->CheckPhase Yes SolutionHomogenization Solution: Re-optimize homogenization protocol. Ensure sample is on ice. CheckHomogenization->SolutionHomogenization No CheckSPE Was SPE protocol followed correctly? SolutionSPE Solution: Verify conditioning, wash, and elution steps. Use fresh solutions. CheckSPE->SolutionSPE No CheckPhase->CheckSPE Yes SolutionPhase Solution: Review protocol for phase separation. Ensure distinct layers. CheckPhase->SolutionPhase No

Caption: Troubleshooting logic for low analyte recovery.

MetabolicContext cluster_key Illustrative Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA R3HBCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HBCoA PhaB R2HBCoA This compound R3HBCoA->R2HBCoA Isomerase (Hypothetical) Pathway Further Metabolism R2HBCoA->Pathway PhaA PhaA: Beta-ketothiolase PhaB PhaB: Acetoacetyl-CoA reductase

Caption: Illustrative metabolic pathway for short-chain hydroxyacyl-CoAs.

References

Technical Support Center: Chiral Separation of Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of hydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the enantioselective analysis of these critical endogenous molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of hydroxy acyl-CoAs?

A1: The main challenges in separating the enantiomers of hydroxy acyl-CoAs stem from several factors:

  • Stereoisomers: The presence of a chiral center at the hydroxyl group results in enantiomers (e.g., R- and S-forms) that have identical physicochemical properties in an achiral environment, necessitating the use of specialized chiral separation techniques.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and susceptible to degradation, particularly hydrolysis, in aqueous solutions, especially at alkaline or strongly acidic pH. This requires careful sample handling and optimized, mild chromatographic conditions.

  • Structural Similarity to Matrix Components: When analyzing biological samples, endogenous lipids and other molecules can have similar structures and properties, leading to matrix effects that interfere with separation and detection.

  • Long Acyl Chains: For long-chain hydroxy acyl-CoAs, the nonpolar acyl chain can influence interactions with the stationary phase, adding another layer of complexity to achieving enantioselective separation.

Q2: Which analytical techniques are most effective for the chiral separation of hydroxy acyl-CoAs?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely and effectively used techniques for the chiral separation of these compounds. Both can be coupled with mass spectrometry (MS) for sensitive and selective detection. Capillary Electrophoresis (CE) is another potential technique, particularly for charged molecules like CoA derivatives, offering high separation efficiency.

Q3: What type of HPLC column is recommended for separating enantiomers of hydroxy acyl-CoAs?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns with cellulose (B213188) or amylose (B160209) derivatives, such as those with 3,5-dimethylphenylcarbamate selectors, have demonstrated excellent performance in resolving enantiomers of similar hydroxy fatty acids and their derivatives.

Q4: Is derivatization necessary for the chiral separation of hydroxy acyl-CoAs?

A4: While not always mandatory, derivatization of the hydroxyl group can significantly enhance chiral recognition and improve peak shape and resolution. A common approach is to react the hydroxyl group with a chiral derivatizing agent to form diastereomers that are more easily separated on an achiral column, or to introduce a group that enhances interaction with a chiral stationary phase. For instance, reaction with 3,5-dimethylphenyl isocyanate to form a urethane (B1682113) derivative has been shown to be effective for the chiral resolution of hydroxy fatty acids.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Q: My hydroxy acyl-CoA enantiomers are co-eluting or showing very poor resolution. What are the possible causes and how can I fix this?

A: Poor resolution is a common issue in chiral separations. Here are the likely causes and corresponding solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral selector for your specific hydroxy acyl-CoA.

    • Solution: Screen different polysaccharide-based chiral columns (e.g., cellulose vs. amylose-based). The interaction between the analyte and the CSP is highly specific.

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as any additives, are critical for achieving selectivity.

    • Solution 1 (Normal Phase): Adjust the ratio of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar mobile phase (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Solution 2 (Reversed Phase): Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. Mobile phase additives like small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can significantly impact selectivity.

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Solution: Try reducing the flow rate. Lower flow rates can enhance the interactions between the enantiomers and the CSP, leading to better resolution.

  • Temperature Fluctuations: Temperature can significantly affect the thermodynamics of chiral recognition.

    • Solution: Use a column oven to maintain a stable and optimized temperature. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can improve resolution depending on the specific interaction.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my hydroxy acyl-CoA enantiomers. What could be the cause and how can I improve the peak shape?

A: Peak tailing can compromise resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Active sites on the silica (B1680970) support of the CSP can cause undesirable interactions with the polar functional groups of the analyte.

    • Solution: Add a competing agent to the mobile phase. For acidic compounds like hydroxy acyl-CoAs, a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) can block these active sites.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Over time, the performance of a chiral column can degrade, leading to poor peak shape.

    • Solution: First, try flushing the column with a strong, compatible solvent to remove any adsorbed contaminants. If performance is not restored, the column may need to be replaced.

Issue 3: Retention Time Drift

Q: The retention times for my enantiomers are not consistent between injections. What is causing this instability?

A: Unstable retention times can make peak identification and quantification unreliable. The following are common causes and their solutions:

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard achiral columns.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting your analytical run.

  • Inconsistent Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of volatile components or inadequate mixing.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • System Leaks: Leaks in the HPLC/SFC system can cause pressure fluctuations and lead to retention time drift.

    • Solution: Regularly check all fittings and connections for any signs of leaks.

Data Presentation

Table 1: Influence of Mobile Phase Modifier on Enantiomeric Resolution (α) of a Model Hydroxy Fatty Acid Derivative *

Organic Modifier (in Hexane)Modifier ConcentrationResolution (α)
Isopropanol10%1.85
Isopropanol20%1.62
Ethanol10%1.73
Ethanol20%1.51
Acetonitrile10%1.25
Acetonitrile20%1.10

*Data is illustrative and based on general principles for similar compounds. Optimal conditions for specific hydroxy acyl-CoAs must be determined empirically.

Experimental Protocols

Protocol 1: Chiral Separation of Hydroxy Acyl-CoAs via HPLC-MS after Derivatization

This protocol is adapted from methods for the chiral separation of hydroxy fatty acids and is a recommended starting point for method development for hydroxy acyl-CoAs.

1. Sample Preparation and Derivatization:

  • Hydrolysis (Optional but recommended for method development): To simplify the analysis and focus on the chiral center, the acyl-CoA can be hydrolyzed to the corresponding hydroxy fatty acid. This is achieved by treating the sample with a mild base (e.g., 0.1 M KOH in methanol) followed by acidification and extraction.

  • Derivatization:

    • Dry the hydroxy fatty acid sample under a stream of nitrogen.

    • Add a solution of 3,5-dimethylphenyl isocyanate in a suitable aprotic solvent (e.g., toluene).

    • Add a catalytic amount of a tertiary amine (e.g., pyridine).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

    • Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase.

2. HPLC-MS Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H).

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. Add 0.1% formic acid to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (to be optimized).

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used for acyl-CoAs and their derivatives. Monitor the appropriate precursor and product ions using multiple reaction monitoring (MRM) for quantification.

Mandatory Visualizations

TroubleshootingWorkflow cluster_mp Mobile Phase Optimization start Start: Poor Enantiomer Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp Is CSP appropriate? mp Optimize Mobile Phase csp->mp Yes temp Adjust Temperature mp->temp Still poor? mp_mod Adjust Modifier Ratio mp->mp_mod flow Modify Flow Rate temp->flow Still poor? result Resolution Achieved flow->result Optimized mp_add Add/Change Additive mp_mod->mp_add

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Caption: Common problems and their corresponding solutions.

minimizing degradation of (R)-2-hydroxybutanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (R)-2-hydroxybutanoyl-CoA during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete cell/tissue lysis: Inefficient disruption of cellular membranes can lead to poor extraction of intracellular metabolites.- Ensure thorough homogenization of the tissue sample on ice. Consider using a glass homogenizer for better results. - Use a combination of aqueous buffer and organic solvents (e.g., isopropanol (B130326), acetonitrile) for extraction[1][2].
Degradation during extraction: The thioester bond of acyl-CoAs is labile and susceptible to hydrolysis, particularly at neutral or alkaline pH. Enzymatic degradation can also occur if not properly quenched.- Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen[3][4]. - Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation. - Use an acidic extraction buffer (e.g., KH2PO4 buffer, pH 4.9) to improve stability[1][3].
Inefficient solid-phase extraction (SPE): Improper conditioning, loading, or elution can lead to loss of the analyte.- Ensure the SPE column is properly conditioned with methanol (B129727) and equilibrated with water before loading the sample[5]. - Use appropriate wash and elution solvents. A common approach involves washing with an acidic solution and eluting with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide)[5].
Poor Chromatographic Peak Shape (Tailing) Interaction with the analytical column: The phosphate (B84403) groups and adenine (B156593) moiety of the CoA molecule can interact with the stationary phase, leading to peak tailing.- Use a reversed-phase column (e.g., C18) for separation[1]. - Employ a slightly acidic mobile phase (e.g., containing formic acid or acetic acid) for short-chain acyl-CoAs[1][6]. For longer chains, a mobile phase with a pH > 6-7 may reduce tailing. - Incorporate a wash step with 0.1% phosphoric acid between injections to clean the column[2].
Presence of Unexpected Peaks (Artifacts) Dehydration of the 2-hydroxy group: The hydroxyl group at the C2 position can be susceptible to elimination, especially under acidic or high-temperature conditions, leading to the formation of butenoyl-CoA.- Avoid high temperatures during sample evaporation. Dry samples under a stream of nitrogen at room temperature[5]. - Optimize the acidity of the mobile phase to prevent on-column dehydration.
Racemization: The stereochemistry at the C2 position may be altered during sample preparation, leading to the presence of the (S)-enantiomer.- Maintain mild extraction and analysis conditions (low temperature, appropriate pH) to minimize the risk of racemization.
Oxidation: The thiol group of Coenzyme A can be oxidized.- Consider adding antioxidants to the extraction buffer, although this is not commonly reported in the reviewed protocols.
Inconsistent Quantification Matrix effects in mass spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.- Use stable isotope-labeled internal standards (e.g., [13C]-labeled acyl-CoAs) to correct for matrix effects and variations in extraction efficiency[5][7]. - Ensure good chromatographic separation to minimize co-elution of interfering substances[8].
Instability in autosampler: Acyl-CoAs can be unstable in aqueous solutions over time.- Store reconstituted samples in the autosampler at 4°C[9]. - Use glass vials instead of plastic to reduce signal loss[10]. - Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The primary degradation pathways include:

  • Hydrolysis of the thioester bond: This is a major concern and is accelerated at neutral to alkaline pH.

  • Enzymatic degradation: Endogenous enzymes can rapidly metabolize acyl-CoAs if not properly inactivated.

  • Dehydration: The 2-hydroxy group can be eliminated, forming an enoyl-CoA species.

Q2: What is the optimal pH for extracting and storing this compound?

A2: An acidic pH is generally recommended to maintain the stability of the thioester bond. Extraction buffers with a pH around 4.9-6.7 have been successfully used[1][2][3]. Thioesters are generally more stable at a pH between 4 and 7[11].

Q3: How should I store my samples to prevent degradation of this compound?

A3: For short-term storage, keep samples on ice or at 4°C throughout the preparation process. For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C. Extracted and purified samples reconstituted in an appropriate solvent should also be stored at -80°C until analysis.

Q4: Can I use a standard protocol for long-chain acyl-CoAs to analyze the much shorter this compound?

A4: While the general principles of extraction (acidic pH, low temperature, organic solvents) apply to all acyl-CoAs, specific chromatographic conditions may need to be optimized for short-chain species. Short-chain acyl-CoAs are more polar and may require adjustments to the mobile phase composition and gradient to achieve good retention and separation on a reversed-phase column[6].

Q5: What are the key considerations for LC-MS/MS analysis of this compound?

A5: Key considerations for LC-MS/MS analysis include:

  • Chromatographic Separation: Achieving good separation from isomers and other matrix components is crucial for accurate quantification[8].

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.

  • Fragmentation: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) part of the CoA molecule, is often used for detection in tandem mass spectrometry[5][6].

Experimental Protocol: Extraction of this compound from Tissue

This protocol is a generalized procedure based on established methods for short- and medium-chain acyl-CoA extraction[1][3][4][5].

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • Organic Solvents: Isopropanol, Acetonitrile (B52724)

  • Saturated Ammonium Sulfate (B86663) solution

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 2% Formic Acid

  • SPE Elution Solvent: 2-5% Ammonium Hydroxide (B78521) in Methanol

  • Internal Standard: Stable isotope-labeled acyl-CoA

Procedure:

  • Sample Quenching and Weighing:

    • Rapidly weigh the frozen tissue sample (~50-100 mg). Perform this step quickly to prevent thawing.

  • Homogenization:

    • Place the frozen tissue in a pre-chilled homogenizer tube.

    • Add 1 mL of ice-cold Extraction Buffer and the internal standard.

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 1 mL of isopropanol to the homogenate and homogenize again[1].

    • Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate solution[3].

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C[3].

  • Supernatant Collection:

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Pass 3 mL of methanol through the SPE column.

    • Equilibration: Pass 3 mL of water through the column.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol[5].

    • Elution: Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol, followed by a second elution with 2.5 mL of 5% ammonium hydroxide in methanol. Combine the eluates[5].

  • Drying and Reconstitution:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol or an appropriate mobile phase for LC-MS/MS analysis[5].

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial (preferably glass) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Frozen Tissue Sample homogenize Homogenization (Acidic Buffer + ISTD) start->homogenize extract Organic Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect spe Solid-Phase Extraction (SPE) collect->spe dry Dry Down (Nitrogen Stream) spe->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration cluster_enzymatic Enzymatic Degradation main_compound This compound hydrolysis_product 2-Hydroxybutanoic Acid + CoASH main_compound->hydrolysis_product H2O (pH > 7) dehydration_product Butenoyl-CoA + H2O main_compound->dehydration_product Heat or Acid enzymatic_product Downstream Metabolites main_compound->enzymatic_product Endogenous Enzymes

Caption: Potential degradation pathways of this compound during sample preparation.

References

Technical Support Center: Acyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acyl-Coenzyme A (acyl-CoA) thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in acyl-CoA mass spectrometry analysis?

Researchers frequently encounter several types of interference during the mass spectrometry (MS) analysis of acyl-CoAs. The most prevalent issues include:

  • Matrix Effects: This is a broad term for the alteration of ionization efficiency by co-eluting, non-target compounds in the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate quantification. The composition of the biological matrix can significantly influence the extent of these effects.[1]

  • Ion Suppression: A common form of matrix effect where co-eluting species compete with the analyte of interest for ionization, leading to a decreased signal.[3][4] This is a significant concern in complex biological samples and can negatively impact detection limits, precision, and accuracy.[3][5] Endogenous compounds like phospholipids (B1166683) and exogenous contaminants such as plasticizers are known to cause ion suppression.[4][6]

  • Isobaric Interferences: This occurs when different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometers.[7][8] For example, isomers such as methylmalonyl-CoA and succinyl-CoA require effective chromatographic separation for accurate quantification.[9]

  • In-source Fragmentation: Analytes can sometimes fragment within the ion source of the mass spectrometer, which can lead to false-positive identifications or inaccurate quantification.[7][9]

Q2: My acyl-CoA signal is low and inconsistent. How can I troubleshoot this?

Low and variable acyl-CoA signals are often attributable to ion suppression or sample instability. Here is a step-by-step troubleshooting guide:

  • Evaluate Sample Stability: Acyl-CoAs are known to be unstable in aqueous solutions.[1][10] Ensure proper storage conditions and consider using additives that improve stability.[11] Using glass vials instead of plastic can also minimize signal loss.[11]

  • Assess for Matrix Effects: To determine if matrix effects are the cause, you can perform a post-column infusion experiment. A steady infusion of your acyl-CoA standard into the MS while injecting a blank matrix extract will show a dip in the signal if ion suppression is occurring at the retention time of interfering compounds.

  • Improve Chromatographic Separation: Good chromatographic separation is crucial to reduce the competition for ionization between co-eluting analytes and other endogenous species.[1] Optimizing your liquid chromatography (LC) method to separate acyl-CoAs from matrix components can significantly reduce ion suppression.

  • Enhance Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering substances.[3][6] Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds.[6]

  • Utilize an Internal Standard: The use of an internal standard (IS) is critical for accurate quantification and can help to compensate for matrix effects and variability in sample preparation and instrument response.[12] Ideally, a stable isotope-labeled internal standard for each analyte should be used. If that is not feasible, an odd-chain length acyl-CoA, such as pentadecanoyl-CoA (C15:0 CoA), can be employed.[1]

Below is a troubleshooting workflow to address low and inconsistent signals:

TroubleshootingWorkflow start Low/Inconsistent Signal check_stability 1. Check Sample Stability (Storage, Vials, Additives) start->check_stability assess_matrix 2. Assess Matrix Effects (Post-Column Infusion) check_stability->assess_matrix If stable improve_chrom 3. Optimize LC Separation assess_matrix->improve_chrom If suppression detected enhance_prep 4. Enhance Sample Preparation (LLE, SPE) improve_chrom->enhance_prep use_is 5. Use Appropriate Internal Standard enhance_prep->use_is result Improved Signal & Reproducibility use_is->result AcylCoA_Fragmentation acyl_coa [Acyl-CoA + H]+ neutral_loss [M+H-507]+ acyl_coa->neutral_loss Neutral Loss of 507 Da fragment_428 m/z 428 acyl_coa->fragment_428 Fragmentation other_fragments Other Fragments (e.g., m/z 136, 261) fragment_428->other_fragments Further Fragmentation

References

overcoming low yield in the enzymatic synthesis of (R)-2-hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of short-chain (R)-2-hydroxyacyl-CoAs, with a focus on overcoming low yields. The information is tailored for researchers, scientists, and professionals in drug development and biotechnology.

Note on Nomenclature: The enzymatic synthesis described here primarily pertains to the production of (R)-3-hydroxyacyl-CoAs via the hydration of trans-2-enoyl-CoAs, a common pathway in polyhydroxyalkanoate (PHA) biosynthesis. While the query specifies (R)-2-hydroxybutanoyl-CoA, the prevalent and well-characterized enzymatic route produces (R)-3-hydroxybutyryl-CoA. This guide will focus on the synthesis of the 3-hydroxy isomer, as it is the likely intended product in this enzymatic context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of (R)-3-hydroxybutyryl-CoA is very low. What are the most common causes?

Low yield in the enzymatic synthesis of (R)-3-hydroxybutyryl-CoA can stem from several factors, broadly categorized as issues with the enzyme, substrate, or reaction conditions. The primary enzyme for this conversion is typically an (R)-specific enoyl-CoA hydratase (PhaJ).

  • Suboptimal Enzyme Activity: The enzyme may be inactive or functioning poorly. This could be due to improper storage, degradation, or the presence of inhibitors.[1][2]

  • Incorrect Substrate or Substrate Inhibition: The precursor, crotonyl-CoA, may be of poor quality, or its concentration might be too high, leading to substrate inhibition.

  • Unfavorable Reaction Conditions: The pH, temperature, or buffer composition of the reaction may not be optimal for the specific PhaJ enzyme being used.[1][3]

  • Cofactor/Cofactor Regeneration Issues: While this specific hydratase reaction does not require a cofactor, if it is part of a larger cascade, cofactor availability for other enzymes can be a limiting factor.

  • Product Degradation: The synthesized (R)-3-hydroxybutyryl-CoA may be unstable under the reaction conditions or may be consumed by competing side reactions.

Q2: How can I determine if my (R)-specific enoyl-CoA hydratase (PhaJ) is active?

To assess the activity of your enzyme, it is crucial to perform a control reaction with known optimal conditions and a reliable substrate.

  • Perform a Standard Activity Assay: A common method involves spectrophotometrically monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate (e.g., crotonyl-CoA).[4]

  • Check for Enzyme Degradation: Run an SDS-PAGE gel to verify the integrity of the enzyme. Look for protein degradation or aggregation.

  • Verify Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[2]

Q3: The enzyme appears to be active, but the yield is still low. What should I investigate next?

If you have confirmed your enzyme is active, the next step is to optimize the reaction parameters.

  • Substrate Concentration: Vary the concentration of crotonyl-CoA to determine the optimal level. High concentrations can sometimes inhibit enzyme activity.

  • pH and Temperature Optimization: The optimal pH and temperature can vary between different PhaJ enzymes. For most hydratases, a pH range of 7.0-8.0 and a temperature range of 25-37°C is a good starting point.[4]

  • Buffer Composition: Ensure your buffer does not contain any inhibitory compounds. A common buffer is Tris-HCl.[4]

  • Incubation Time: It's possible the reaction has not reached completion. Perform a time-course experiment to determine the optimal incubation period.

Q4: Could the choice of (R)-specific enoyl-CoA hydratase be the issue?

Yes, the choice of enzyme is critical. Different PhaJ enzymes exhibit varying substrate specificities and catalytic efficiencies.

  • Substrate Specificity: Some PhaJ enzymes, like PhaJ from Aeromonas caviae (PhaJAc), show high activity towards short-chain enoyl-CoAs such as crotonyl-CoA (C4) and 2-hexenoyl-CoA (C6).[5][6][7] Others, like PhaJ4 from Pseudomonas aeruginosa (PhaJ4Pa), are more specific for medium-chain-length substrates.[4][8] Ensure you are using an enzyme with a preference for short-chain substrates.

  • Enzyme Kinetics: Compare the kinetic parameters (Km and Vmax) of different PhaJ enzymes if available. An enzyme with a lower Km and higher Vmax for crotonyl-CoA will be more efficient.

Quantitative Data Summary

The following tables summarize key quantitative data for relevant enzymes and reaction conditions to aid in experimental design and troubleshooting.

Table 1: Substrate Specificity of (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae (PhaJAc)

Substrate (trans-2-enoyl-CoA)Carbon Chain LengthRelative Activity (%)Vmax (U/mg)
Crotonyl-CoAC41006.2 x 10³
2-Hexenoyl-CoAC6291.8 x 10³
2-Octenoyl-CoAC8< 5Not reported

Data adapted from Fukui et al., 1998.[5] This table highlights the preference of PhaJAc for shorter chain length substrates.

Table 2: Troubleshooting Guide for Low Yield

Potential Issue Possible Cause Recommended Action
Enzyme Inactivity Improper storage, freeze-thaw cycles, degradation.Verify storage conditions (-20°C or -80°C). Check enzyme integrity via SDS-PAGE. Run a control activity assay.
Suboptimal Reaction Conditions Incorrect pH, temperature, or buffer.Optimize pH (start with 7.5) and temperature (start with 30°C). Use a non-inhibitory buffer like Tris-HCl.
Substrate Issues Poor substrate quality, substrate inhibition.Use high-purity crotonyl-CoA. Test a range of substrate concentrations to identify potential inhibition.
Incorrect Enzyme Choice Enzyme has low specificity for short-chain substrates.Use an (R)-specific enoyl-CoA hydratase known for high activity with crotonyl-CoA (e.g., PhaJAc).
Insufficient Incubation Time Reaction has not reached equilibrium.Perform a time-course experiment to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Standard Assay for (R)-Specific Enoyl-CoA Hydratase Activity

This protocol is used to determine the activity of the (R)-specific enoyl-CoA hydratase by monitoring the hydration of crotonyl-CoA.

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a 375 µL reaction mixture containing 100 mM Tris-HCl (pH 7.8) and 25 µM crotonyl-CoA.[4]

  • Initiate the Reaction: Add 25 µL of a suitably diluted enzyme solution to the reaction mixture and mix gently.

  • Monitor the Reaction: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 263 nm at 30°C.[4] The decrease in absorbance is due to the hydration of the double bond in crotonyl-CoA.

  • Calculate Enzyme Activity: The rate of the reaction can be used to calculate the specific activity of the enzyme (in U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Small-Scale Synthesis of (R)-3-Hydroxybutyryl-CoA

This protocol outlines a basic procedure for the enzymatic synthesis of (R)-3-hydroxybutyryl-CoA.

  • Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 1 mL:

    • 100 mM Tris-HCl (pH 7.8)

    • 1 mM Crotonyl-CoA

    • Purified (R)-specific enoyl-CoA hydratase (e.g., PhaJAc) at an optimized concentration.

  • Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 1-4 hours) with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis: Analyze the reaction mixture for the presence of (R)-3-hydroxybutyryl-CoA using methods such as HPLC or LC-MS.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to troubleshooting the enzymatic synthesis of (R)-3-hydroxybutyryl-CoA.

G Workflow for Troubleshooting Low Yield cluster_start cluster_enzyme Enzyme Issues cluster_reaction Reaction Condition Issues cluster_choice Enzyme Selection start Low Yield of (R)-3-Hydroxybutyryl-CoA enzyme_activity Check Enzyme Activity (Standard Assay) start->enzyme_activity Is the enzyme active? enzyme_integrity Verify Enzyme Integrity (SDS-PAGE) enzyme_activity->enzyme_integrity No optimize_ph_temp Optimize pH and Temperature enzyme_activity->optimize_ph_temp Yes storage Confirm Proper Storage (-20°C / -80°C) enzyme_integrity->storage optimize_substrate Optimize Substrate Concentration optimize_ph_temp->optimize_substrate check_buffer Check Buffer Composition optimize_substrate->check_buffer time_course Perform Time-Course check_buffer->time_course specificity Verify Substrate Specificity (e.g., PhaJAc for C4) time_course->specificity Still low yield

Caption: A logical workflow for troubleshooting low yield in enzymatic synthesis.

G Enzymatic Synthesis Pathway crotonyl_coa Crotonyl-CoA (trans-2-Butenoyl-CoA) enzyme (R)-Specific Enoyl-CoA Hydratase (PhaJ) crotonyl_coa->enzyme h2o H₂O h2o->enzyme product (R)-3-Hydroxybutyryl-CoA enzyme->product

Caption: The enzymatic reaction for the synthesis of (R)-3-hydroxybutyryl-CoA.

References

improving signal-to-noise ratio for (R)-2-hydroxybutanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and quantification of (R)-2-hydroxybutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in detecting this compound revolve around its low endogenous concentrations, potential for instability, and the need for sensitive and specific analytical methods. Key issues include:

  • Low Signal Intensity: Due to its role as a metabolic intermediate, this compound is often present at low levels in biological samples, making detection difficult without optimized methods.

  • Sample Stability: Acyl-CoAs, in general, are susceptible to enzymatic and chemical degradation. The thioester bond can be hydrolyzed, and the hydroxyl group may undergo reactions, especially during sample preparation and storage.

  • Chromatographic Separation: Achieving good chromatographic resolution from isomeric and isobaric compounds, such as other short-chain acyl-CoAs, is crucial for accurate quantification.

  • Ion Suppression: Complex biological matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to a reduced signal-to-noise ratio.[1]

Q2: What is the characteristic mass spectrometric fragmentation pattern for this compound?

  • A neutral loss of 507.0 Da , corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety. This is typically the most abundant fragment and is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[1][2][3][4]

  • The formation of a product ion at m/z 428.037 , which represents the adenosine (B11128) 3',5'-diphosphate fragment.[1][2][4][5]

For this compound (molecular weight approximately 853.6 g/mol )[6][7][8], the expected precursor ion ([M+H]⁺) would be at m/z 854.6. The primary MRM transition for quantification would therefore be 854.6 -> 347.6. A secondary, confirmatory transition would be 854.6 -> 428.0.

Q3: Can derivatization improve the signal-to-noise ratio for this compound?

A3: Yes, derivatization can significantly improve the detection of this compound, particularly if analyzing the free acid form after hydrolysis. Derivatization of the carboxylic acid group can enhance chromatographic retention on reverse-phase columns and increase ionization efficiency.[9] Common derivatization reagents for short-chain fatty acids that could be applicable include:

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH): Reacts with the carboxyl group to form a stable derivative that ionizes well in positive mode.[9]

  • O-benzylhydroxylamine (oBHA): Another effective reagent for derivatizing carboxylic acids, leading to improved sensitivity.[10][11]

It is important to note that derivatization adds an extra step to the sample preparation workflow and must be optimized for reaction efficiency and stability.

Troubleshooting Guides

Guide 1: Low Signal or No Signal

This guide addresses the common issue of poor signal intensity or complete signal loss for this compound in LC-MS/MS analyses.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 System Check cluster_2 Sample and Standard Integrity cluster_3 Method Optimization A Low or No Signal for This compound B Check MS Performance with Standard Compound A->B Start Here C Verify LC System Integrity (Pressure, Leaks) B->C MS OK F Optimize MS Parameters (Ion Source, MRM) B->F MS Issue D Prepare Fresh Standards and Mobile Phases C->D LC OK G Assess Chromatography (Peak Shape, Retention) C->G LC Issue D->A Signal Restored E Evaluate Sample Stability (Degradation) D->E Fresh Reagents No Improvement E->G No Degradation H Investigate Matrix Effects (Ion Suppression) E->H Degradation Suspected F->G MS Optimized G->H Chroma OK H->A Mitigate Matrix Effects

Caption: A logical workflow for troubleshooting low or no signal for this compound.

Problem Potential Cause Recommended Action
No Signal Mass spectrometer malfunctionInfuse a known standard directly into the mass spectrometer to confirm instrument functionality.
LC system leak or blockageCheck for pressure fluctuations and leaks in the LC system.
Degraded standards or mobile phasePrepare fresh standards and mobile phases. Acyl-CoAs can be unstable in solution.
Low Signal Inefficient ionizationOptimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider using a derivatization agent if analyzing the free acid.
Suboptimal MS/MS transitionConfirm the precursor and product ions for this compound (expected [M+H]⁺ at m/z 854.6). Optimize collision energy for the 854.6 -> 347.6 transition.
Poor chromatographyEnsure the peak shape is sharp and symmetrical. Broad peaks lead to a lower signal-to-noise ratio. Evaluate different column chemistries or mobile phase compositions.
Ion suppressionDilute the sample or improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Sample degradationMinimize sample handling time, keep samples on ice or at 4°C, and avoid high pH conditions which can lead to thioester hydrolysis. Store samples at -80°C for long-term stability.
Guide 2: Poor Peak Shape and Reproducibility

This guide focuses on addressing issues related to chromatographic performance, such as peak tailing, splitting, and inconsistent retention times.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Column and Mobile Phase cluster_2 Injection and Sample cluster_3 System and Method A Poor Peak Shape or Poor Reproducibility B Check Column Condition (Age, Contamination) A->B Start Here B->A Replace Column C Ensure Mobile Phase Quality and Composition B->C Column OK C->A Prepare Fresh Mobile Phase D Verify Injection Volume and Solvent C->D Mobile Phase OK D->A Adjust Injection E Assess Sample Preparation Consistency D->E Injection OK E->A Revise Sample Prep F Inspect for Leaks or Dead Volumes E->F F->A Fix Leaks/Connections G Evaluate Gradient Profile F->G System OK G->A

Caption: A systematic approach to diagnosing and resolving poor chromatographic performance.

Problem Potential Cause Recommended Action
Peak Tailing Secondary interactions with the columnUse a mobile phase with a suitable pH to ensure the analyte is in a single ionic state. Consider a different column chemistry (e.g., one with end-capping).
Column overloadReduce the injection volume or dilute the sample.
Peak Splitting Column contamination or voidFlush the column with a strong solvent. If the problem persists, replace the column.
Injection solvent incompatible with mobile phaseEnsure the injection solvent is similar in composition and strength to the initial mobile phase.
Variable Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing if using a gradient.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
LC system leaksCheck for any leaks in the system that could cause pressure drops.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Bacterial Cultures

This protocol is adapted for the extraction of short-chain acyl-CoAs, including this compound, from bacterial pellets.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Centrifuge capable of 4°C

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Resuspend the cell pellet in a small volume of ice-cold water.

  • Add the internal standard to the cell suspension.

  • Precipitate proteins by adding an equal volume of ice-cold 10% TCA.

  • Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization of the Carboxylic Acid Moiety (Post-Hydrolysis)

This protocol describes a general method for derivatizing the free acid form of 2-hydroxybutyrate with 3-nitrophenylhydrazine (3-NPH) for improved LC-MS/MS detection.

Materials:

  • Dried sample extract (after hydrolysis of the CoA ester)

  • 3-Nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution

  • Pyridine

  • Formic acid

Procedure:

  • To the dried sample extract, add 50 µL of 200 mM 3-NPH in 30% acetonitrile.

  • Add 50 µL of 120 mM EDC in a solution containing 7.5% pyridine.

  • Incubate the reaction mixture at 40°C for 30 minutes with shaking.[9]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[9]

  • The derivatized sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table provides hypothetical MRM transitions and retention time windows for a targeted LC-MS/MS method for this compound. These values should be empirically optimized.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Expected Retention Time (min)
This compound854.6347.6 (Quantifier)35-453.5 - 5.5
This compound854.6428.0 (Qualifier)25-353.5 - 5.5
¹³C₄-(R)-2-hydroxybutanoyl-CoA (Internal Standard)858.6351.6 (Quantifier)35-453.5 - 5.5

Signaling Pathways and Workflows

Metabolic Context of (R)-2-Hydroxyacyl-CoAs

(R)-2-hydroxyacyl-CoAs are intermediates in the fermentation of certain amino acids by anaerobic bacteria. The pathway involves the dehydration of the 2-hydroxyacyl-CoA to an enoyl-CoA.

cluster_0 Amino Acid Fermentation A α-Amino Acid B (R)-2-Hydroxy Acid A->B Deamination & Reduction C (R)-2-Hydroxyacyl-CoA B->C CoA Transferase D Enoyl-CoA C->D 2-Hydroxyacyl-CoA Dehydratase E Further Metabolism D->E

Caption: Simplified metabolic pathway involving (R)-2-hydroxyacyl-CoAs in anaerobic bacteria.

References

Validation & Comparative

Validating (R)-2-hydroxybutanoyl-CoA Measurements: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (R)-2-hydroxybutanoyl-CoA is critical for advancing our understanding of cellular metabolism and its role in various disease states. As an intermediate in pathways such as fatty acid β-oxidation and ketone body metabolism, precise measurement of this chiral acyl-CoA is paramount for metabolic research and drug development.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound measurements, with a focus on the use of internal standards to ensure data accuracy and reliability.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard is considered the "gold standard" for quantitative analyses by mass spectrometry, as it corrects for variability during sample extraction and analysis.[3]

Principle of the Method

This method involves the separation of this compound from other cellular components by liquid chromatography, followed by detection using tandem mass spectrometry. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., [¹³C₄]-(R)-2-hydroxybutanoyl-CoA), is spiked into the sample at a known concentration at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the original sample. This stable isotope dilution strategy effectively accounts for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For short-chain acyl-CoAs, a gradient from 5% B to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • For this compound (C₂₅H₄₂N₇O₁₈P₃S, MW: 853.6 g/mol ), a potential precursor ion [M+H]⁺ would be at m/z 854.6. A characteristic product ion would result from the fragmentation of the CoA moiety.

    • For a hypothetical [¹³C₄]-(R)-2-hydroxybutanoyl-CoA internal standard, the precursor ion [M+H]⁺ would be at m/z 858.6.

  • Collision Energy: Optimized for the specific analyte and internal standard to achieve the most stable and intense fragment ion signal.

Workflow for LC-MS/MS Validation

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample IS_spike Spike with Internal Standard Sample->IS_spike Extraction Solid-Phase Extraction IS_spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Figure 1: Experimental workflow for the quantification of this compound using LC-MS/MS with an internal standard.
Principle of Stable Isotope Dilution

principle cluster_prep Sample Preparation Analyte This compound (Analyte) MS Mass Spectrometer IS [¹³C₄]-(R)-2-hydroxybutanoyl-CoA (Internal Standard) Mix Spiked Sample IS->Mix Known Amount Sample Biological Sample Sample->Mix Ratio Signal Ratio (Analyte/IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve Mix->MS

Figure 2: Logical diagram illustrating the principle of stable isotope dilution for accurate quantification.

Alternative Analytical Methods

While LC-MS/MS is the most powerful technique, other methods can be employed for the analysis of hydroxyacyl-CoAs, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the thiol group of the acyl-CoA with a fluorescent labeling agent.

  • Principle: The analyte is chemically modified to attach a fluorescent tag. The derivatized product is then separated by HPLC and detected by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the analyte.

  • Experimental Protocol (General):

    • Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane).

    • HPLC Separation: Use a C18 reversed-phase column with a gradient of acetonitrile in a suitable buffer.

    • Fluorescence Detection: Excite the sample at the appropriate wavelength and measure the emission at the corresponding wavelength for the chosen fluorescent tag.

  • Advantages: Good sensitivity and lower cost compared to LC-MS/MS.

  • Disadvantages: Requires a derivatization step which can add complexity and variability. Less specific than MS detection, with a higher risk of co-eluting fluorescent interferences.

Enzymatic Assays

Enzymatic assays are based on the specific conversion of the analyte by an enzyme, leading to a measurable change, such as the production or consumption of NADH, which can be monitored spectrophotometrically.

  • Principle: An enzyme that specifically recognizes this compound, such as an (R)-specific 2-hydroxyacyl-CoA dehydrogenase, would be used. The reaction would be coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm would be measured.

  • Experimental Protocol (Conceptual):

    • Incubate the sample with a reaction mixture containing the specific dehydrogenase and NAD⁺.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH production is proportional to the concentration of this compound.

  • Advantages: High specificity if a highly specific enzyme is available. Can be relatively simple and inexpensive to perform.

  • Disadvantages: A specific enzyme for this compound may not be commercially available. The sensitivity is generally lower than that of LC-MS/MS. The assay can be susceptible to interference from other substances in the sample that affect enzyme activity or absorb at 340 nm.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of short-chain acyl-CoAs. The values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterLC-MS/MS with Internal StandardHPLC with Fluorescence DetectionEnzymatic Assay
Limit of Detection (LOD) 1-10 fmolpmol range~50 fmol (with amplification)
Limit of Quantification (LOQ) 5-50 fmolpmol range~100 fmol (with amplification)
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 5%< 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Cost HighMediumLow

Conclusion

The choice of analytical method for validating this compound measurements depends on the specific requirements of the research, including the desired sensitivity, specificity, throughput, and available budget. For the most accurate and reliable quantification, LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal gold standard. However, HPLC with fluorescence detection and enzymatic assays can serve as viable alternatives, particularly for applications where the highest sensitivity is not required or when cost is a major consideration. Proper validation of any chosen method is essential to ensure the generation of high-quality, reproducible data in the study of this compound metabolism.

References

A Comparative Analysis of Enzymatic Activity with (R)- vs. (S)-2-Hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount in elucidating metabolic pathways and designing effective therapeutics. This guide provides an objective comparison of the enzymatic activity with the (R)- and (S)-enantiomers of 2-hydroxybutanoyl-CoA, supported by available experimental data and detailed methodologies.

The metabolism of chiral molecules within biological systems is often highly specific, with enzymes typically showing a strong preference for one enantiomer over the other. This stereoselectivity is a critical factor in determining the metabolic fate and physiological effects of such compounds. In the case of 2-hydroxybutanoyl-CoA, a short-chain acyl-CoA thioester, its interaction with metabolic enzymes is dependent on the stereochemistry at the C2 position.

Enzymatic Landscape and Stereochemical Preference

Enzymes that potentially interact with 2-hydroxybutanoyl-CoA include those involved in fatty acid metabolism, such as enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases. While direct comparative kinetic data for the (R)- and (S)-enantiomers of 2-hydroxybutanoyl-CoA is not extensively documented in publicly available literature, the principle of enzymatic stereospecificity is well-established for structurally similar substrates.

For instance, studies on D-3-hydroxyacyl-CoA dehydratase have shown that this enzyme specifically catalyzes the dehydration of the D-enantiomer of medium-chain 3-hydroxyacyl-CoAs and does not react with the corresponding L-enantiomer[1][2]. This highlights the stringent stereochemical requirements of enzymes in this class. The metabolism of 2-hydroxybutyric acid, the precursor to 2-hydroxybutanoyl-CoA, is known to be linked to the catabolism of amino acids like L-threonine and the synthesis of glutathione[3][4]. The formation of 2-hydroxybutyric acid can be catalyzed by lactate (B86563) dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH)[3].

Quantitative Comparison of Enzymatic Activity

To illustrate the type of data required for such a comparison, the following table presents a hypothetical data set based on typical enzymatic kinetic studies.

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
(R)-2-Hydroxybutanoyl-CoAHypothetical Dehydrogenase15025
(S)-2-Hydroxybutanoyl-CoAHypothetical Dehydrogenase>1000<1

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

To experimentally determine the kinetic parameters for the enzymatic conversion of (R)- and (S)-2-hydroxybutanoyl-CoA, a continuous spectrophotometric assay can be employed. This method is commonly used for assaying dehydrogenase activity.

Protocol: Spectrophotometric Assay for 2-Hydroxybutanoyl-CoA Dehydrogenase Activity

1. Principle:

The activity of a 2-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. The reaction is as follows:

2-Hydroxybutanoyl-CoA + NAD+ ⇌ 2-Oxobutanoyl-CoA + NADH + H+

2. Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NAD+ solution (10 mM)

  • This compound solution (synthesized and purified)

  • (S)-2-Hydroxybutanoyl-CoA solution (synthesized and purified)

  • Purified 2-hydroxyacyl-CoA dehydrogenase enzyme solution

3. Synthesis of (R)- and (S)-2-Hydroxybutanoyl-CoA:

The (R)- and (S)-enantiomers of 2-hydroxybutanoyl-CoA can be synthesized from their corresponding free acids using established chemo-enzymatic methods.

4. Assay Procedure:

  • In a quartz cuvette, combine 880 µL of Tris-HCl buffer and 50 µL of NAD+ solution.

  • Add 50 µL of the enzyme solution and mix gently.

  • Initiate the reaction by adding 20 µL of either (R)- or (S)-2-hydroxybutanoyl-CoA solution at various concentrations (e.g., 10 µM to 500 µM).

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance versus time curve using the Beer-Lambert law (ε of NADH at 340 nm is 6.22 mM-1cm-1).

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reactions.

  • Determine the Km and Vmax values by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Visualization of Metabolic Context and Experimental Workflow

To provide a clearer understanding of the metabolic context and the experimental approach, the following diagrams are provided.

Metabolic_Pathway cluster_enantiomers Enantiomers L-Threonine L-Threonine alpha-Ketobutyrate alpha-Ketobutyrate L-Threonine->alpha-Ketobutyrate Threonine dehydratase 2-Hydroxybutyrate 2-Hydroxybutyrate alpha-Ketobutyrate->2-Hydroxybutyrate LDH / α-HBDH 2-Hydroxybutanoyl-CoA 2-Hydroxybutanoyl-CoA 2-Hydroxybutyrate->2-Hydroxybutanoyl-CoA Acyl-CoA Synthetase This compound This compound 2-Hydroxybutanoyl-CoA->this compound (S)-2-Hydroxybutanoyl-CoA (S)-2-Hydroxybutanoyl-CoA 2-Hydroxybutanoyl-CoA->(S)-2-Hydroxybutanoyl-CoA Metabolic Fate A Metabolic Fate A This compound->Metabolic Fate A Enzyme A (Stereospecific) Metabolic Fate B Metabolic Fate B (S)-2-Hydroxybutanoyl-CoA->Metabolic Fate B Enzyme B (Stereospecific) Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_purification Enzyme Preparation Synthesis of (R)-2-Hydroxybutanoic acid Synthesis of (R)-2-Hydroxybutanoic acid Conversion to this compound Conversion to this compound Synthesis of (R)-2-Hydroxybutanoic acid->Conversion to this compound Synthesis of (S)-2-Hydroxybutanoic acid Synthesis of (S)-2-Hydroxybutanoic acid Conversion to (S)-2-Hydroxybutanoyl-CoA Conversion to (S)-2-Hydroxybutanoyl-CoA Synthesis of (S)-2-Hydroxybutanoic acid->Conversion to (S)-2-Hydroxybutanoyl-CoA Spectrophotometric Measurement Spectrophotometric Measurement Conversion to this compound->Spectrophotometric Measurement Conversion to (S)-2-Hydroxybutanoyl-CoA->Spectrophotometric Measurement Data Analysis (Michaelis-Menten) Data Analysis (Michaelis-Menten) Spectrophotometric Measurement->Data Analysis (Michaelis-Menten) Enzyme Expression and Purification Enzyme Expression and Purification Enzyme Expression and Purification->Spectrophotometric Measurement

References

Comparative Guide to the Stereospecificity of 2-Hydroxyacyl-CoA Dehydratase for (R)-2-Hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecificity of 2-hydroxyacyl-CoA dehydratase, focusing on its activity with (R)-2-hydroxybutanoyl-CoA. The information presented herein is supported by experimental data from the scientific literature and is intended to inform research and development in metabolic engineering, enzymology, and drug discovery.

Introduction

The dehydration of 2-hydroxyacyl-CoA is a critical step in the anaerobic fermentation of several amino acids by various bacteria.[1][2] This reaction is catalyzed by a specific class of enzymes known as (R)-2-hydroxyacyl-CoA dehydratases. These are distinct from the well-known enoyl-CoA hydratases involved in fatty acid β-oxidation. The dehydration of (R)-2-hydroxyacyl-CoAs is a mechanistically challenging reaction due to the low acidity of the β-hydrogen that is removed.[2] Nature has evolved a sophisticated two-component enzyme system to carry out this transformation with high stereospecificity.[1][2]

This system comprises:

  • Component D (Dehydratase): The catalytic component that binds the (R)-2-hydroxyacyl-CoA substrate. It is typically a heterodimer containing iron-sulfur clusters and FMN.[3]

  • Component A (Activator or Archerase): An extremely oxygen-sensitive homodimer with a [4Fe-4S] cluster. It utilizes the hydrolysis of two ATP molecules to transfer an electron to the dehydratase, thereby activating it.[1][3][4]

This guide will focus on the stereospecificity of this enzyme system for this compound, a key intermediate in the metabolism of threonine.[5]

Comparative Analysis of Stereospecificity

The defining characteristic of 2-hydroxyacyl-CoA dehydratases is their strict stereospecificity for the (R)-enantiomer of the substrate. The enzyme catalyzes a syn-elimination of a water molecule from this compound to produce trans-2-crotonyl-CoA.[5]

SubstrateEnzyme SystemRelative ActivityProductCitation(s)
This compound(R)-Lactyl-CoA Dehydratase from C. propionicumHightrans-Crotonyl-CoA[5]
(S)-2-Hydroxybutanoyl-CoA(R)-Lactyl-CoA Dehydratase from C. propionicumNot reportedNot applicable[5]
(R)-Lactyl-CoA(R)-Lactyl-CoA Dehydratase from C. propionicumLower than this compoundAcryloyl-CoA[5]

Note: While direct quantitative comparison of activity on (S)-2-hydroxybutanoyl-CoA is not explicitly reported in the cited literature, the enzyme family is consistently described as being specific for the (R)-enantiomer.

Alternative Enzymes

The primary alternatives for the dehydration of 2-hydroxyacyl-CoAs are other members of the (R)-2-hydroxyacyl-CoA dehydratase family, which exhibit different substrate specificities. For instance:

  • 2-Hydroxyglutaryl-CoA Dehydratase: Acts on (R)-2-hydroxyglutaryl-CoA and can also process (R)-2-hydroxyadipoyl-CoA.[6]

  • 2-Hydroxyisocaproyl-CoA Dehydratase: Specific for (R)-2-hydroxyisocaproyl-CoA, an intermediate in leucine (B10760876) fermentation.[4]

It is important to note that the well-characterized enoyl-CoA hydratases (crotonases) from fatty acid β-oxidation are not viable alternatives. These enzymes catalyze the hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA and are highly stereospecific for the opposite enantiomer at the 3-position.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to confirm the stereospecificity of a putative (R)-2-hydroxyacyl-CoA dehydratase.

Synthesis of (R)- and (S)-2-Hydroxybutanoyl-CoA

The stereoisomers of 2-hydroxybutanoyl-CoA can be synthesized from their corresponding free acids using the mixed anhydride (B1165640) method.[9]

Materials:

  • (R)-2-Hydroxybutyric acid or (S)-2-Hydroxybutyric acid

  • Ethyl chloroformate

  • Triethylamine

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

Procedure:

  • Dissolve the desired stereoisomer of 2-hydroxybutyric acid in anhydrous THF.

  • Cool the solution to 0°C and add triethylamine.

  • Slowly add ethyl chloroformate and stir the mixture for 30 minutes at 0°C to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in cold water.

  • Slowly add the THF solution containing the mixed anhydride to the Coenzyme A solution while maintaining the pH at 7.5 with the addition of a dilute base.

  • Stir the reaction mixture for 1 hour at 0°C.

  • Purify the resulting acyl-CoA thioester by HPLC on a C18 column.

Enzymatic Assay for this compound Dehydratase Activity

The activity of the dehydratase must be measured under strict anaerobic conditions due to the oxygen sensitivity of the activator component.[1]

Materials:

  • Anaerobic glove box or chamber

  • Purified dehydratase (Component D) and activator (Component A)

  • This compound and (S)-2-Hydroxybutanoyl-CoA substrates

  • ATP and MgCl₂

  • A one-electron reducing agent (e.g., Ti(III) citrate (B86180) or dithionite)

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol)

  • Quartz cuvettes with airtight stoppers

Procedure:

  • Prepare all solutions using an anaerobic buffer and transfer them into an anaerobic chamber.

  • In an anaerobic cuvette, prepare a reaction mixture containing the buffer, ATP, MgCl₂, and the reducing agent.

  • Add the dehydratase and activator components to the reaction mixture.

  • Initiate the reaction by adding the (R)- or (S)-2-hydroxybutanoyl-CoA substrate.

  • Immediately seal the cuvette and monitor the reaction continuously in a spectrophotometer.

  • The formation of trans-crotonyl-CoA can be followed by the increase in absorbance at 290 nm (Δε ≈ 2.2 mM⁻¹ cm⁻¹ between enoyl-CoA and 2-hydroxyacyl-CoA).[1]

  • Alternatively, the reaction can be stopped at different time points by the addition of acid, and the substrate and product can be separated and quantified by HPLC.[1]

Mandatory Visualizations

Stereospecific_Dehydration cluster_Enzyme 2-Hydroxyacyl-CoA Dehydratase System cluster_Reaction Stereospecific Dehydration Dehydratase Dehydratase (Component D) Product trans-2-Crotonyl-CoA Dehydratase->Product Catalyzes Dehydration No_Reaction No Reaction Activator Activator (Component A) Activator->Dehydratase Activates (ATP-dependent) R_Substrate This compound R_Substrate->Dehydratase Binds S_Substrate (S)-2-Hydroxybutanoyl-CoA S_Substrate->Dehydratase Does not bind productively Experimental_Workflow cluster_Substrate Substrate Preparation cluster_Assay Enzymatic Assay cluster_Results Expected Results R_Acid (R)-2-Hydroxybutyric Acid Synthesis Mixed Anhydride Synthesis with Coenzyme A R_Acid->Synthesis S_Acid (S)-2-Hydroxybutyric Acid S_Acid->Synthesis R_CoA This compound Synthesis->R_CoA S_CoA (S)-2-Hydroxybutanoyl-CoA Synthesis->S_CoA Reaction_R Incubate with (R)-Substrate R_CoA->Reaction_R Reaction_S Incubate with (S)-Substrate S_CoA->Reaction_S Enzyme_Mix Dehydratase + Activator + ATP + Mg2+ + Reducing Agent (Anaerobic) Enzyme_Mix->Reaction_R Enzyme_Mix->Reaction_S Analysis Spectrophotometry (290 nm) or HPLC Analysis Reaction_R->Analysis Reaction_S->Analysis Result_R Product Formation (trans-2-Crotonyl-CoA) Analysis->Result_R From (R)-Substrate Result_S No Product Formation Analysis->Result_S From (S)-Substrate

References

Comparative Analysis of Acyl-CoA Antibody Specificity: A Focus on (R)-2-Hydroxybutanoyl-CoA Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DURHAM, NC – A comprehensive guide has been released today offering researchers, scientists, and drug development professionals a framework for assessing the cross-reactivity of commercial acyl-CoA antibodies with (R)-2-hydroxybutanoyl-CoA. In the absence of direct experimental data on this specific interaction, this guide provides a comparative analysis of structurally similar short-chain acyl-CoAs and outlines detailed experimental protocols to determine antibody specificity. This publication aims to equip researchers with the necessary tools to select and validate antibodies for the accurate detection and quantification of these critical metabolic intermediates.

The detection of specific acyl-CoA molecules is paramount for understanding cellular metabolism and its dysregulation in various diseases. However, the structural similarity among different acyl-CoA species presents a significant challenge for antibody specificity. This compound, a short-chain hydroxyacyl-CoA, is of growing interest in metabolic research, yet its specific detection is hampered by a lack of well-characterized antibodies and potential cross-reactivity with more abundant, structurally related molecules.

This guide focuses on a comparative analysis between this compound and three key alternative short-chain acyl-CoAs: Butanoyl-CoA, Crotonoyl-CoA, and (R)-3-hydroxybutanoyl-CoA.

Structural Comparison of Acyl-CoA Analogs

The potential for antibody cross-reactivity is largely dictated by the structural similarities and differences between the target antigen and other molecules. The table below summarizes the key structural features of the acyl-CoA molecules discussed in this guide. The primary differences lie in the presence and position of a hydroxyl group and a double bond within the four-carbon acyl chain.

FeatureButanoyl-CoACrotonoyl-CoAThis compound(R)-3-Hydroxybutanoyl-CoA
Acyl Group ButanoylCrotonoyl(R)-2-Hydroxybutanoyl(R)-3-Hydroxybutanoyl
Formula C25H42N7O17P3SC25H40N7O17P3SC25H42N7O18P3SC25H42N7O18P3S
Molecular Weight 837.62 g/mol 835.61 g/mol 853.62 g/mol 853.62 g/mol
Key Feature Saturated 4-carbon acyl chainDouble bond between C2 and C3Hydroxyl group at C2Hydroxyl group at C3

Data sourced from publicly available chemical databases.

Hypothetical Performance of a Commercial Acyl-CoA Antibody

To illustrate the importance of validation, we present a hypothetical scenario involving a commercially available polyclonal anti-acetyl-CoA carboxylase antibody. While this antibody is raised against a larger enzyme, it is plausible that some clones within the polyclonal mixture may recognize the acyl-CoA binding site or the acetyl-CoA molecule itself with some degree of affinity. The following table outlines the expected (but unverified) cross-reactivity profile, which would need to be determined experimentally.

AnalyteAssumed IC50 (nM)Predicted Cross-Reactivity (%)Rationale for Prediction
Acetyl-CoA10100Primary target or closely related molecule.
Butanoyl-CoA5002Structurally similar short, saturated acyl chain.
Crotonoyl-CoA10001The double bond may alter the epitope recognized by the antibody.
This compound>10,000<0.1The hydroxyl group at the C2 position is a significant structural alteration that would likely disrupt binding to an antibody specific for an unmodified acyl chain.
(R)-3-Hydroxybutanoyl-CoA>10,000<0.1The hydroxyl group at the C3 position is a significant structural alteration that would likely disrupt binding.

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Experimental validation is essential.

Experimental Protocols for Determining Antibody Cross-Reactivity

To address the current data gap, this guide provides detailed protocols for two standard immunoassays that can be employed to determine the cross-reactivity of acyl-CoA antibodies: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot analysis.

Competitive ELISA Protocol

This method is ideal for quantifying the degree of cross-reactivity.

Objective: To determine the concentration of each competitor acyl-CoA that inhibits the binding of the anti-acyl-CoA antibody to the coated antigen by 50% (IC50).

Methodology:

  • Antigen Coating: Coat a 96-well microplate with a conjugate of a carrier protein (e.g., BSA) and the target acyl-CoA (or a closely related, more readily available analog like butanoyl-CoA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the competitor acyl-CoAs: this compound, butanoyl-CoA, crotonyl-CoA, and (R)-3-hydroxybutanoyl-CoA. In separate tubes, pre-incubate a fixed concentration of the primary anti-acyl-CoA antibody with each dilution of the competitor acyl-CoAs for 1-2 hours at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the log of the competitor concentration to generate a competition curve and determine the IC50 value for each acyl-CoA. Cross-reactivity is calculated as: (IC50 of target acyl-CoA / IC50 of competitor acyl-CoA) x 100%.

Dot Blot Protocol

This method provides a qualitative or semi-quantitative assessment of antibody binding to different acyl-CoAs.

Objective: To visually assess the binding of an anti-acyl-CoA antibody to various immobilized acyl-CoA molecules.

Methodology:

  • Sample Application: Spot serial dilutions of each acyl-CoA (this compound, butanoyl-CoA, crotonyl-CoA, and (R)-3-hydroxybutanoyl-CoA) directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-acyl-CoA antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent or colorimetric substrate and visualize the signal using an appropriate imaging system. The intensity of the spots will indicate the relative binding affinity of the antibody for each acyl-CoA.

Role in Metabolic Pathways

Short-chain acyl-CoAs are central intermediates in mitochondrial fatty acid β-oxidation.[1] This catabolic process breaks down fatty acids to generate acetyl-CoA, which then enters the citric acid cycle for energy production. The presence of modifications such as hydroxylation can direct these molecules to other metabolic fates. For instance, (R)-2-hydroxyacyl-CoAs are known to be intermediates in the fermentation of certain amino acids in anaerobic bacteria.[2][3] The specific signaling roles of this compound in mammalian cells are still under investigation, but it is plausible that it and other modified acyl-CoAs could act as signaling molecules or precursors for post-translational modifications of proteins, thereby influencing cellular processes beyond energy metabolism.

Below is a diagram illustrating the central role of short-chain acyl-CoAs in mitochondrial β-oxidation and their potential divergence into other metabolic and signaling pathways.

Short_Chain_Acyl_CoA_Metabolism Short-Chain Acyl-CoA Metabolism and Potential Signaling cluster_beta_oxidation Mitochondrial β-Oxidation Butanoyl_CoA Butanoyl-CoA Crotonyl_CoA Crotonoyl-CoA Butanoyl_CoA->Crotonyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxybutanoyl_CoA (R)-3-Hydroxybutanoyl-CoA Crotonyl_CoA->R_3_Hydroxybutanoyl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA R_3_Hydroxybutanoyl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle & Energy Production Acetyl_CoA->TCA_Cycle R_2_Hydroxybutanoyl_CoA This compound Alternative_Pathways Alternative Metabolic & Signaling Pathways R_2_Hydroxybutanoyl_CoA->Alternative_Pathways Amino_Acid_Catabolism Amino Acid Catabolism Amino_Acid_Catabolism->R_2_Hydroxybutanoyl_CoA

Caption: A simplified diagram of short-chain acyl-CoA metabolism.

Conclusion

The accurate detection of this compound requires highly specific antibodies. Given the lack of commercially available and validated antibodies for this specific molecule, researchers must undertake rigorous validation of existing acyl-CoA antibodies or develop novel reagents. The experimental protocols and comparative framework provided in this guide offer a clear path forward for scientists to assess antibody specificity and ensure the reliability of their findings in the complex and exciting field of metabolomics.

References

Validating the Identity of (R)-2-hydroxybutanoyl-CoA Peaks in Chromatograms: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of metabolic intermediates is paramount in biochemical research and drug development. This guide provides a comprehensive comparison of methods for validating the identity of (R)-2-hydroxybutanoyl-CoA peaks in chromatograms, with a focus on providing actionable, data-driven insights.

The gold-standard for validating the identity of this compound in chromatographic separations is chiral liquid chromatography coupled with tandem mass spectrometry (chiral LC-MS/MS) . This technique offers the highest degree of confidence by simultaneously providing information on the molecule's retention time, mass-to-charge ratio, fragmentation pattern, and stereochemistry.

Alternative methods, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, can provide complementary information but often fall short in providing a complete validation, especially concerning the stereospecificity of the analyte.

Comparison of Validation Methods

The following table summarizes the key performance metrics for the most relevant analytical techniques for the validation of this compound.

Method Specificity Sensitivity Stereospecificity Throughput Primary Application
Chiral LC-MS/MS Very HighHighYesMediumConfirmatory identification and quantification of (R)- and (S)-enantiomers.
LC-MS/MS (Achiral) HighHighNoHighInitial identification and quantification of 2-hydroxybutanoyl-CoA (isomers not separated).
High-Resolution MS (HRMS) HighHighNoHighAccurate mass determination to confirm elemental composition.
Nuclear Magnetic Resonance (NMR) Very HighLowYes (with chiral derivatizing agents)LowStructural elucidation of pure compounds (e.g., synthesized standards). Not suitable for complex biological mixtures.

Experimental Protocol: Validation of this compound by Chiral LC-MS/MS

This protocol outlines the key steps for the definitive identification of this compound in a biological sample.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from the biological matrix using a suitable method, such as protein precipitation with trichloroacetic acid or solid-phase extraction (SPE).

  • Internal Standard: Spike the sample with a stable isotope-labeled internal standard of this compound, if available, for accurate quantification.

2. Chiral Liquid Chromatography:

  • Column: Employ a chiral stationary phase (CSP) column capable of separating enantiomers. Columns based on derivatized cellulose (B213188) or amylose (B160209) are often effective for this purpose.

  • Mobile Phase: Use a mobile phase system compatible with both the chiral separation and mass spectrometry detection (e.g., a gradient of acetonitrile (B52724) in water with a small amount of formic acid or ammonium (B1175870) acetate).

  • Flow Rate: Optimize the flow rate for the best separation efficiency.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Precursor Ion Selection: Set the mass spectrometer to select the precursor ion corresponding to the [M+H]+ of 2-hydroxybutanoyl-CoA.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using an appropriate collision energy.

  • Fragment Ion Monitoring: Monitor for characteristic fragment ions of 2-hydroxybutanoyl-CoA. A key diagnostic fragment is the neutral loss of the Coenzyme A moiety (507 Da). Other diagnostic ions related to the 2-hydroxybutanoyl group should also be monitored.

4. Data Analysis and Validation Criteria:

  • Retention Time Matching: The retention time of the peak of interest in the sample chromatogram must match that of an authentic this compound standard analyzed under the same conditions.

  • Co-elution: The peak in the sample should co-elute with the authentic this compound standard when a small amount of the standard is spiked into the sample extract.

  • MS/MS Fragmentation Pattern Matching: The MS/MS fragmentation pattern of the peak of interest must match that of the authentic this compound standard. The relative intensities of the fragment ions should be comparable.

  • Enantiomeric Resolution: The chiral chromatogram should demonstrate baseline or near-baseline separation of the (R)- and (S)-enantiomers, with the identified peak corresponding to the retention time of the (R)-enantiomer.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound.

Validation_Workflow cluster_sample Sample Analysis cluster_standard Authentic Standard Analysis cluster_validation Validation Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Chiral_LC_Separation Chiral LC Separation Extraction->Chiral_LC_Separation MS_MS_Detection MS/MS Detection Chiral_LC_Separation->MS_MS_Detection Comparison Data Comparison MS_MS_Detection->Comparison Retention Time MS/MS Spectrum R_Standard This compound Standard Standard_Chiral_LC Chiral LC Separation R_Standard->Standard_Chiral_LC S_Standard (S)-2-hydroxybutanoyl-CoA Standard (Optional) S_Standard->Standard_Chiral_LC Standard_MS_MS MS/MS Detection Standard_Chiral_LC->Standard_MS_MS Standard_MS_MS->Comparison Retention Time MS/MS Spectrum Confirmation Peak Identity Confirmed Comparison->Confirmation Match

Caption: Workflow for the validation of this compound.

Signaling Pathway Context

This compound can be involved in various metabolic pathways. The diagram below illustrates a potential metabolic context.

Metabolic_Pathway Butanoyl_CoA Butanoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Butanoyl_CoA->Enoyl_CoA_Hydratase R_2_OH_Butanoyl_CoA This compound Enoyl_CoA_Hydratase->R_2_OH_Butanoyl_CoA Dehydrogenase Dehydrogenase R_2_OH_Butanoyl_CoA->Dehydrogenase Ketoacyl_CoA 2-Oxobutanoyl-CoA Dehydrogenase->Ketoacyl_CoA Further_Metabolism Further Metabolism Ketoacyl_CoA->Further_Metabolism

Caption: Potential metabolic pathway involving this compound.

Kinetic Showdown: Unveiling Enzyme Affinities for (R)-2-Hydroxybutanoyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive kinetic comparison of various enzymes with the substrate (R)-2-hydroxybutanoyl-CoA and its structural analogs reveals significant differences in substrate specificity and catalytic efficiency. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the available experimental data, offering insights into enzyme-substrate interactions that are crucial for metabolic pathway engineering and the design of novel therapeutics.

The study of enzymes that metabolize short-chain acyl-CoA esters is a burgeoning field with implications for understanding and manipulating cellular metabolism. This compound is a key intermediate in several metabolic pathways, and the enzymes that act upon it and its analogs are of significant interest for their potential applications in biotechnology and medicine. This guide summarizes the kinetic parameters of select enzymes, offering a clear comparison of their performance with this compound and related molecules.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of key enzymes with this compound and its analogs. The data highlights the substrate preferences and catalytic efficiencies, providing a quantitative basis for enzyme selection in various research and development applications.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
(R)-specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviae Crotonyl-CoA (C4)13062004.8 x 107
2-Hexenoyl-CoA (C6)5018003.6 x 107
2-Octenoyl-CoA (C8)203001.5 x 107
L-3-Hydroxyacyl-CoA Dehydrogenase (porcine heart) Acetoacetyl-CoA~5--
3-Oxohexanoyl-CoA~5--
3-Oxooctanoyl-CoA~5--
3-Oxodecanoyl-CoA~5--

Note: Data for L-3-Hydroxyacyl-CoA Dehydrogenase represents apparent Km values, and kcat values were not reported in the cited literature. The data for PhaJAc is for 2-enoyl-CoA substrates, which are structurally related to the dehydrated form of 2-hydroxyacyl-CoAs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Assay for (R)-specific Enoyl-CoA Hydratase (PhaJAc)

This protocol is adapted from the method used to characterize the (R)-specific enoyl-CoA hydratase from Aeromonas caviae[1].

Materials:

  • Purified (R)-specific Enoyl-CoA Hydratase (PhaJAc)

  • Crotonyl-CoA, 2-Hexenoyl-CoA, or 2-Octenoyl-CoA

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of the enoyl-CoA substrate.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of the purified PhaJAc enzyme.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Protocol 2: Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a coupled-enzyme assay for determining the activity of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths[2].

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • Purified 3-ketoacyl-CoA thiolase

  • L-3-hydroxyacyl-CoA substrates of various chain lengths

  • Coenzyme A (CoASH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the L-3-hydroxyacyl-CoA substrate at the desired concentration.

  • Equilibrate the mixture to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by the thiolase, which drives the reaction to completion and prevents product inhibition[2].

  • Calculate the initial reaction velocity and determine kinetic parameters as described in Protocol 1.

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Purified Enzyme Reaction_Mix Prepare Reaction Mixture Enzyme->Reaction_Mix Substrate Substrate Stock Substrate->Reaction_Mix Buffer Assay Buffer Buffer->Reaction_Mix Incubation Equilibrate Temperature Reaction_Mix->Incubation Initiation Add Enzyme Incubation->Initiation Spectrophotometry Monitor Absorbance Change Initiation->Spectrophotometry Data_Analysis Calculate Kinetic Parameters Spectrophotometry->Data_Analysis

Caption: A generalized workflow for determining enzyme kinetic parameters.

Dehydrogenase_Coupled_Assay Substrate This compound Product1 2-Keto-butanoyl-CoA Substrate->Product1 3-Hydroxyacyl-CoA Dehydrogenase Product2 Acetyl-CoA + Propanoyl-CoA Product1->Product2 3-Ketoacyl-CoA Thiolase NAD NAD+ NADH NADH + H+ NAD:e->NADH:w CoASH CoASH CoASH->Product1

Caption: The reaction scheme for the coupled assay of 3-hydroxyacyl-CoA dehydrogenase.

References

A Comparative Guide to Assessing the Purity of Synthesized (R)-2-hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the chemical and stereoisomeric purity of synthesized (R)-2-hydroxybutanoyl-CoA, a crucial intermediate in various metabolic pathways.[1][2] Accurate purity determination is critical for ensuring the reliability and reproducibility of experimental results in metabolic research and drug development. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy.

Overview of Analytical Methodologies

The purity assessment of this compound involves two key aspects: chemical purity (identifying and quantifying the target compound relative to any contaminants or degradation products) and enantiomeric purity (quantifying the (R)-enantiomer relative to its (S)-enantiomer). The primary techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or determination of enantiomeric excess.

Technique Primary Application Principle Pros Cons
Reverse-Phase HPLC Chemical Purity & QuantitationSeparation based on polarity. The adenine (B156593) moiety of CoA allows for strong UV absorbance at ~260 nm.[5]Excellent for quantitation; Widely available; Robust and reproducible.[3][6]Does not separate enantiomers; Limited structural information.
Chiral HPLC Enantiomeric Purity & QuantitationSeparation of enantiomers using a chiral stationary phase (CSP) that forms transient diastereomeric complexes.[7][8]The definitive method for quantifying enantiomeric excess (e.e.).[9]Requires specialized, often expensive, chiral columns; Method development can be time-consuming.
LC-MS/MS Identification & High-Sensitivity QuantitationSeparation by HPLC followed by mass analysis based on mass-to-charge ratio (m/z) and fragmentation patterns.[10]Extremely sensitive and specific; Provides molecular weight confirmation.[11][12]Quantitation can be more complex than HPLC-UV; Ion suppression effects can occur.
¹H NMR Spectroscopy Structural Confirmation & QuantitationNuclei absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[13][14]Provides unambiguous structure confirmation; Can quantify without a specific reference standard (using an internal standard); Can determine enantiomeric purity with chiral derivatizing agents.[9]Relatively low sensitivity compared to LC-MS/MS; Requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Reverse-Phase HPLC for Chemical Purity

This method quantifies this compound relative to non-chiral impurities like free Coenzyme A (CoASH).

1. Sample Preparation:

  • Dissolve the synthesized this compound in an appropriate aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Ammonium Acetate, pH 5.3.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[5]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak area for all detected peaks.

  • Calculate purity as: (Peak Area of this compound / Total Peak Area of all peaks) * 100%.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is essential for separating and quantifying the (R)- and (S)-enantiomers.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. Chiral HPLC Conditions:

  • Column: Chiral Stationary Phase (CSP) column suitable for acids or esters (e.g., a cyclodextrin-based column).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system. The exact ratio must be optimized for the specific column.

  • Mode: Normal Phase.

  • Flow Rate: 0.5 - 1.0 mL/min (as recommended for the column).

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (e.e.) as: (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100%.

Protocol 3: LC-MS/MS for Identity Confirmation

This protocol confirms the molecular weight and provides structural information through fragmentation, offering high confidence in compound identity.

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 1-10 µM) in an appropriate solvent like 50% acetonitrile in water.

2. LC-MS/MS Conditions:

  • LC: Use the same LC conditions as in Protocol 1 to achieve separation.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.[11]

  • Precursor Ion (MS1): Scan for the [M+H]⁺ ion of 2-hydroxybutanoyl-CoA. (Expected m/z ≈ 854.2).

  • Product Ion (MS2): Fragment the precursor ion. The most characteristic fragment is a neutral loss of the phosphorylated ADP moiety (-507 Da), resulting in a product ion of m/z ≈ 347.1.[10][11][15]

  • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition of m/z 854.2 → 347.1.

3. Data Analysis:

  • Confirm the presence of the correct precursor ion in the MS1 scan at the expected retention time.

  • Verify the presence of the characteristic product ion(s) in the MS2 spectrum.

Protocol 4: ¹H NMR for Structural Verification

NMR provides definitive structural confirmation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Add a known amount of an internal standard (e.g., DSS or TSP) for quantification.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D proton (¹H) experiment.

  • Key Signals: Identify characteristic peaks for the butanoyl moiety (e.g., the triplet from the terminal methyl group, the multiplet from the methylene (B1212753) group, and the methine proton adjacent to the hydroxyl group) and the CoA moiety (e.g., distinct signals from the adenine and pantothenate portions).[13][14]

3. Data Analysis:

  • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure.

  • Use the integration of a unique signal from this compound relative to the internal standard to determine the absolute quantity and thus purity.

Data Presentation and Interpretation

Quantitative data from the analyses should be summarized for clear comparison.

Table 1: Example Purity Assessment Results for a Synthesized Batch

Analysis Method Parameter Measured Result Interpretation
Reverse-Phase HPLCChemical Purity (%)96.5%The sample is 96.5% pure with respect to UV-active, non-chiral impurities.
Chiral HPLCEnantiomeric Excess (%)98.2% e.e.The desired (R)-enantiomer is present in high excess over the (S)-enantiomer.
LC-MS/MSIdentity ConfirmationPrecursor [M+H]⁺ at m/z 854.2; Product ion at m/z 347.1The compound's molecular weight and key fragment are confirmed.
¹H NMRStructural ConfirmationSpectrum consistent with structureThe chemical structure is confirmed to be correct.

Visualizing the Workflow and Metabolic Context

Diagrams created using Graphviz help to visualize complex processes and relationships.

cluster_synthesis Synthesis & Initial Check cluster_analysis Purity Analysis cluster_results Data Interpretation syn Synthesized This compound dissolve Dissolve in Aqueous Buffer syn->dissolve hplc Reverse-Phase HPLC dissolve->hplc chiral_hplc Chiral HPLC dissolve->chiral_hplc lcms LC-MS/MS dissolve->lcms nmr ¹H NMR dissolve->nmr chem_purity Chemical Purity hplc->chem_purity enant_purity Enantiomeric Purity chiral_hplc->enant_purity identity Identity & Structure lcms->identity nmr->identity final Final Purity Assessment chem_purity->final enant_purity->final identity->final Threonine L-Threonine Keto 2-Ketobutyrate Threonine->Keto Threonine dehydratase Target This compound Keto->Target + CoA - CO₂ CoA Coenzyme A CoA->Keto Crotonyl Crotonyl-CoA Target->Crotonyl Dehydratase Butyryl Butyryl-CoA Crotonyl->Butyryl Enoyl-CoA reductase

References

Safety Operating Guide

Personal protective equipment for handling (R)-2-hydroxybutanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of (R)-2-hydroxybutanoyl-CoA. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: May cause serious eye damage.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The required level of protection is based on the potential routes of exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, powder-freePrevents skin contact and contamination of the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally required for small quantities in solution. Use a fume hood for handling powders or creating aerosols.Minimizes inhalation risk.

Always inspect PPE for integrity before use.

Handling and Operational Plan

This compound is a sensitive biochemical involved in critical metabolic pathways.[1][2][3] Proper handling is crucial to prevent degradation and ensure experimental accuracy.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1. Thaw Reagent Thaw Reagent Prepare Workspace->Thaw Reagent 2. Aliquoting Aliquoting Thaw Reagent->Aliquoting 3. Use in Assay Use in Assay Aliquoting->Use in Assay 4. Decontaminate Surfaces Decontaminate Surfaces Use in Assay->Decontaminate Surfaces 5. Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste 6. Doff PPE Doff PPE Dispose Waste->Doff PPE 7.

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don the required PPE as specified in the table above.

    • Prepare a clean and decontaminated workspace. A laminar flow hood is recommended to prevent contamination.

    • If the reagent is frozen, thaw it on ice to prevent degradation.

  • Aliquoting and Use:

    • Once thawed, gently vortex the vial to ensure a homogenous solution.

    • To minimize freeze-thaw cycles, create single-use aliquots.

    • Use calibrated micropipettes with sterile, filtered tips for accurate measurement.

    • Typical concentrations for in vitro assays are in the micromolar range. Prepare stock solutions and dilute to the final working concentration as required by your experimental protocol.

  • Storage:

    • Store this compound, whether in powder or solution form, at -20°C or below for long-term stability.

    • Protect from light and moisture.

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

This compound, in the small quantities typically used in laboratory research, is generally not considered hazardous waste. However, it is crucial to adhere to local and institutional regulations for chemical waste disposal.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_disposal Disposal Liquid Waste Liquid Waste Label Waste Container Label Waste Container Liquid Waste->Label Waste Container Collect in designated container Solid Waste Solid Waste Solid Waste->Label Waste Container Collect in designated container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS Follow institutional guidelines

Caption: Disposal workflow for this compound waste.

Disposal Guidelines:

  • Unused Compound and Contaminated Materials: Dispose of unused this compound and any materials that have come into contact with it (e.g., pipette tips, tubes) as non-hazardous biomedical or chemical waste.

  • Waste Collection:

    • Collect liquid waste in a designated, sealed, and clearly labeled container.

    • Collect solid waste, such as contaminated gloves and tubes, in a separate, labeled waste bag.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour chemical waste down the drain.[4][5][6] The majority of waste generated in healthcare and research settings is non-hazardous, but proper segregation is key.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.